molecular formula C5H3F3IN3 B2548378 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1823882-28-5

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2548378
CAS No.: 1823882-28-5
M. Wt: 289
InChI Key: ACVWNLXCHQFXMC-UHFFFAOYSA-N
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Description

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H3F3IN3 and its molecular weight is 289. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWNLXCHQFXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic fluorination and halogenation of heterocyclic scaffolds are paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5) represents a highly specialized, trifunctional building block[1].

This molecule integrates three distinct chemical vectors: a C2-amine that serves as a classic kinase hinge-binding motif[2], a C4-trifluoromethyl group that enhances lipophilicity and blocks metabolic oxidation, and a C5-iodine atom that provides an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling[3]. This guide provides an in-depth analysis of its structural rationale, physicochemical properties, and self-validating synthetic protocols designed for advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline quantitative data of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic distribution across the pyrimidine ring, rendering the C2-amine less basic than standard aminopyrimidines.

PropertyValueStructural Implications
IUPAC Name 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amineDefines the trifunctional substitution pattern.
CAS Registry Number 1823882-28-5Industry-standard identifier[1].
Molecular Formula C5H3F3IN3High halogen/fluorine content dictates lipophilicity.
Molecular Weight 288.997 g/mol Optimal low-MW fragment for FBDD (Fragment-Based Drug Discovery)[1].
Hydrogen Bond Donors 1 (NH2 group)Essential for bidentate hinge-binding in ATP-competitive inhibitors[2].
Hydrogen Bond Acceptors 5 (N, F atoms)Facilitates diverse solvent and target interactions.

Structural Rationale & Causality in Drug Design

The specific substitution pattern of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is not arbitrary; it is engineered to solve specific challenges in lead optimization.

  • The C4-Trifluoromethyl Effect: The incorporation of a -CF3 group adjacent to the C5 position exerts a powerful inductive electron-withdrawing (-I) effect. This drastically lowers the electron density of the pyrimidine core, which protects the ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability[2].

  • The C5-Iodine Advantage: The C5 position of pyrimidines is the most electron-rich carbon, making it the natural site for electrophilic halogenation[4]. While bromine is often used, iodine is highly polarizable and provides a superior leaving group for oxidative addition in Palladium(0) catalysis. This is a critical causality: the steric bulk of the adjacent C4-CF3 group hinders catalytic activation; therefore, the highly reactive C-I bond is required to ensure cross-coupling reactions proceed under mild conditions without catalyst degradation[3].

  • The C2-Amine Hinge Binder: The exocyclic amine acts as a critical hydrogen bond donor. When paired with the adjacent pyrimidine nitrogen (an acceptor), it forms a bidentate interaction motif that perfectly mimics the binding of adenine within the ATP-binding pocket of kinases like FLT3 and CHK1[2].

Orthogonal Functionalization Workflow

The true value of CAS 1823882-28-5 lies in its ability to be selectively modified at different vectors without cross-reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

G SM 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine (CAS 1823882-28-5) Suzuki Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) SM->Suzuki C5-Iodo Activation Sonogashira Sonogashira Coupling (Pd/Cu cat., Terminal Alkyne) SM->Sonogashira C5-Iodo Activation Buchwald Acylation / N-Alkylation (Strong Base, Electrophile) SM->Buchwald C2-Amine Derivatization Prod1 5-Aryl-4-(CF3) pyrimidin-2-amine Suzuki->Prod1 Prod2 5-Alkynyl-4-(CF3) pyrimidin-2-amine Sonogashira->Prod2 Prod3 N-Substituted-5-Iodo-4-(CF3) pyrimidin-2-amine Buchwald->Prod3

Divergent functionalization pathways of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and an in-process analytical validation step.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling (C5 Position)

Because the C5-iodine is flanked by a bulky trifluoromethyl group, standard Pd(PPh3)4 catalysts often stall at the reductive elimination step. We utilize Pd(dppf)Cl2, whose large bite angle forces the intermediate complexes into a geometry that accelerates reductive elimination[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 ratio, 0.1 M concentration). The water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • In-Process Validation (LC-MS): Sample the reaction at 4 hours. The starting material (Exact Mass: 288.9) should disappear. The product mass will reflect the loss of iodine (-126.9 Da) and the addition of the aryl group. Self-Validation: The disappearance of the distinct, massive mass defect caused by iodine confirms complete oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Strong-Base Mediated Acylation of the C2-Amine

The C2-amine is highly deactivated due to the electron-withdrawing nature of the pyrimidine ring and the C4-CF3 group. Standard acylation conditions (e.g., Acid Chloride + Triethylamine in DCM) will yield little to no product. Deprotonation requires a strong, non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 eq). Causality: LiHMDS is strong enough to deprotonate the deactivated amine but sterically hindered enough to prevent nucleophilic attack on the pyrimidine core.

  • Electrophile Addition: Stir for 30 minutes at -78°C to ensure complete anion formation, then add the desired acid chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation (19F NMR): Take a crude NMR aliquot. The 19F signal of the starting material (typically a sharp singlet around -68 ppm) will shift significantly upfield due to the disruption of conjugation and altered electronic environment upon N-acylation.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

References

  • [3] Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • [2] Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: RSC Publishing URL: [Link]

Sources

Advanced Structural Profiling and Synthetic Utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The demand for highly functionalized, metabolically stable building blocks in drug discovery has driven the development of complex halogenated heterocycles. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) represents a privileged scaffold that combines the hydrogen-bonding capacity of a 2-amino group, the lipophilic and electron-withdrawing properties of a 4-trifluoromethyl (CF₃) group, and the synthetic versatility of a 5-iodo substituent. This whitepaper provides an authoritative guide on its physicochemical profiling, the mechanistic causality behind its regioselective synthesis, and its late-stage functionalization in modern pharmacophore design.

Structural and Electronic Profiling

The pyrimidine core is inherently electron-deficient, making it highly resistant to electrophilic aromatic substitution (EAS). However, the specific substitution pattern of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine creates a unique push-pull electronic environment [1, 2].

  • The CF₃ Group (C4): Exerts strong inductive (-I) and hyperconjugative electron-withdrawing effects. This drastically lowers the HOMO of the pyrimidine ring, increasing metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position [5].

  • The Amino Group (C2): Acts as a strong resonance donor (+M effect). This lone-pair donation selectively enriches the electron density at the para-position (C5), overcoming the deactivating effect of the pyrimidine nitrogens and the CF₃ group.

  • The Iodo Group (C5): Serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions, owing to the low bond dissociation energy of the C-I bond compared to C-F or C-N bonds.

Quantitative Physicochemical Data

To facilitate integration into computational drug design workflows, the core quantitative parameters of the scaffold are summarized below based on standardized chemical registry data [1, 2]:

ParameterValueFunctional Significance
Chemical Name 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amineStandardized IUPAC nomenclature
CAS Registry Number 1823882-28-5Global identifier for procurement/IP
Molecular Formula C₅H₃F₃IN₃Defines exact mass requirements
Molecular Weight 289.00 g/mol Optimal low-MW precursor for Lipinski compliance
Target Reactivity Sites C5 (Iodine), C2 (Amine)Enables orthogonal bi-directional functionalization

Standardized Synthesis Protocol: Regioselective C5-Iodination

The synthesis of this compound relies on the regioselective electrophilic iodination of 4-(trifluoromethyl)pyrimidin-2-amine. As a Senior Application Scientist, I emphasize that standard iodination conditions (e.g., I₂/HNO₃) often fail or cause over-oxidation due to the highly deactivated nature of the fluorinated pyrimidine.

Causality of Reagent Selection: We utilize N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) . NIS provides a controlled, mild source of the electrophilic iodonium ion (I⁺). DMF is selected not merely for solubility, but because its high dielectric constant stabilizes the highly polar Wheland intermediate formed during the rate-determining step of the EAS. Elevated temperatures (80°C) are strictly required to overcome the activation energy barrier imposed by the electron-withdrawing CF₃ group.

Self-Validating Experimental Methodology

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high yield.

Step 1: Reaction Assembly

  • Charge a dry, argon-flushed reaction vessel with 4-(trifluoromethyl)pyrimidin-2-amine (1.0 equivalent).

  • Dissolve the substrate in anhydrous DMF (10 volumes). Ensure complete dissolution to prevent localized reagent concentration.

  • Add N-Iodosuccinimide (NIS, 1.15 equivalents) in three portions over 15 minutes to control the mild exotherm.

Step 2: Thermal Activation & IPC (Self-Validation) 4. Heat the mixture to 80°C for 4 hours. 5. Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material (m/z 164 [M+H]⁺) is <2% by UV integration, and the product mass (m/z 290 [M+H]⁺) dominates. If starting material persists, add 0.1 eq of NIS and stir for an additional hour.

Step 3: Quenching and Isolation 6. Cool the mixture to ambient temperature. 7. Pour the reaction into an ice-cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). 8. Validation Check: The immediate dissipation of the dark red/brown color (residual iodine/NIS) to a pale yellow suspension visually validates the successful quenching of active electrophiles. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Recrystallize the crude solid from hot ethanol/water to yield the pure 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

Synthesis SM 4-(Trifluoromethyl) pyrimidin-2-amine Reagents NIS, DMF 80°C, 4h SM->Reagents Intermediate Wheland Intermediate (C5-Attack) Reagents->Intermediate Product 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine Intermediate->Product -H+

Electrophilic aromatic substitution pathway for C5-iodination.

Strategic Applications in Drug Development

The incorporation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine into drug discovery pipelines is driven by its capacity for late-stage functionalization. The pyrimidine-2-amine motif is a recognized pharmacophore that frequently acts as a hinge-binding hinge region in kinase inhibitors, forming critical bidentate hydrogen bonds with the ATP-binding pocket [3].

Furthermore, recent patent literature highlights the utility of highly substituted pyrimidines and pyrimidinediamines in modulating IgE/IgG receptor signaling cascades [3] and acting as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for metabolic disorders [4]. The C5-iodo position allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries via Palladium-catalyzed cross-coupling.

Cross-Coupling Workflows
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields C5-aryl derivatives, expanding the hydrophobic footprint of the molecule to engage deep allosteric pockets.

  • Buchwald-Hartwig Amination: Coupling with secondary amines generates 2,5-diaminopyrimidines, which are critical in developing highly soluble, orally bioavailable receptor antagonists.

Functionalization cluster_reactions cluster_products Core 5-Iodo-4-(CF3)pyrimidin-2-amine (Advanced Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd) Core->Buchwald Drug1 C5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Drug1 Drug2 C5-Alkynyl Derivatives (Allosteric Modulators) Sonogashira->Drug2 Drug3 C5-Amino Derivatives (Receptor Antagonists) Buchwald->Drug3

Palladium-catalyzed cross-coupling workflows for drug discovery.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized batch prior to downstream coupling, the following analytical profile must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is a sharp singlet at ~8.50 ppm corresponding to the isolated C6 aromatic proton. A broad exchangeable singlet at ~7.20 ppm integrates to 2H, confirming the intact C2-NH₂ group.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet at approximately -68.5 ppm confirms the presence of the CF₃ group. The lack of additional fluorine signals validates the absence of defluorination side-reactions.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₅H₄F₃IN₃ [M+H]⁺: 289.9402; Found: 289.9405, confirming the exact mass and isotopic pattern characteristic of a mono-iodinated species.

References

  • Hairui Chemical. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5) Product Data." Hairui Chemical.[Link]

  • Rigel Pharmaceuticals, Inc. "2,4-pyrimidinediamine compounds and their uses.
  • Pfizer Inc. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • Lonza Ltd. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonal reactivity : the C5-iodine atom serves as a highly reactive "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C4-trifluoromethyl group imparts metabolic stability and lipophilicity—critical parameters for oral bioavailability. The C2-amine provides a hydrogen-bonding motif often required for ATP-competitive binding in kinase domains.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Specifications

The following data characterizes the pure compound.

PropertySpecification
IUPAC Name 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine
CAS Number 1823882-28-5
Molecular Formula C₅H₃F₃IN₃
Molecular Weight 289.00 g/mol
Exact Mass 288.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~13 (Amine NH)
LogP (Predicted) ~1.8 - 2.1
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Structural Analysis & Reactivity Logic

The molecule functions as a "scaffold hub" due to the distinct electronic environments created by its substituents.

Electronic Distribution
  • Position 4 (-CF₃): A strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack but activates it for Nucleophilic Aromatic Substitution (SₙAr), although the 2-amino group counteracts this slightly. Crucially, it prevents metabolic oxidation at the C4 position.

  • Position 5 (-I): The "Warhead." Iodine is the most reactive halogen for oxidative addition to Palladium(0), making this site the primary point of diversification via cross-coupling.

  • Position 2 (-NH₂): An electron-donating group (EDG). It acts as a "hinge binder" in kinase inhibitor design and directs electrophilic halogenation to the C5 position during precursor synthesis.

Reactivity Diagram

The following diagram illustrates the functional zones of the molecule.

G Core Pyrimidine Core (Electron Deficient) CF3 C4-CF3 (Metabolic Shield) Core->CF3 Stabilizes & Lipophilicity Iodo C5-Iodine (Coupling Handle) Core->Iodo Site of Pd-Catalysis Amine C2-Amine (Kinase Hinge / H-Bond) Core->Amine Directing Group & Binding

Figure 1: Functional decomposition of the 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine scaffold.

Synthetic Utility & Protocols

Upstream Synthesis (Preparation)

If the compound is not purchased, it is typically synthesized via the electrophilic iodination of the precursor 4-(trifluoromethyl)pyrimidin-2-amine .

  • Precursor: 4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1633-61-0).

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile (MeCN) or DMF.

Mechanism: The amino group at C2 activates the C5 position (para-like orientation to the amine) for electrophilic aromatic substitution. The C4-CF3 group deactivates the ring, but the directing power of the amine combined with the high reactivity of NIS allows the reaction to proceed.

Downstream Application: Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to generate 5-aryl-4-(trifluoromethyl)pyrimidin-2-amines.

Protocol: General Cross-Coupling Procedure
  • Scale: 1.0 mmol basis.

  • Atmosphere: Inert (Argon/Nitrogen).[1]

Reagents:

  • Substrate: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (289 mg, 1.0 mmol).

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.

Step-by-Step Methodology:

  • Charge: Add the pyrimidine substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Degas: Add the solvent mixture and sparge with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + 162 - H₂).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Diagram

ReactionScheme Start Start: 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine Reagents Add: Aryl-B(OH)2 + Base Solvent: Dioxane/H2O Start->Reagents Cat Add Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Reagents->Cat Heat Heat: 80-100°C (4-12 Hours) Cat->Heat Argon Atmosphere Workup Workup: EtOAc Extraction & Silica Purification Heat->Workup Monitor LC-MS Product Product: 5-Aryl-4-(trifluoromethyl) pyrimidin-2-amine Workup->Product

Figure 2: Optimized workflow for Suzuki-Miyaura coupling at the C5 position.

Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Light Sensitivity: Iodine-carbon bonds can be labile under intense light. Store in amber vials.

    • Stability: The trifluoromethyl group is stable, but the compound should be kept away from strong oxidizing agents.

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Hairui Chemical. (2025). Product Specification: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5). Retrieved from

  • Dana Bioscience. (2025). Catalog Entry: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Pyrimidine Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2025). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (Contextual scaffold reference). Retrieved from

Sources

Strategic Applications of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of Type I and Type II kinase inhibitors. Its structural uniqueness lies in the trifunctional arrangement of a hinge-binding amine, a lipophilic trifluoromethyl group, and a reactive iodine handle. This guide details the strategic utility of this intermediate, providing validated protocols for its synthesis, functionalization via palladium-catalyzed cross-coupling, and its application in targeting kinases such as Syk , CDK , and PI3K .

Chemical Profile & Structural Logic

The utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is dictated by its ability to interact with the ATP-binding pocket of protein kinases.

The Pharmacophore Triad

The molecule functions as a "lynchpin" scaffold, connecting three critical binding domains:

PositionFunctional GroupPharmacological Role (Kinase Context)
C2 Primary Amine (

)
Hinge Binder: Forms a bidentate hydrogen bond (donor/acceptor) with the kinase hinge region (e.g., Glu/Leu backbone).
C4 Trifluoromethyl (

)
Hydrophobic Anchor: Occupies the hydrophobic back-pocket (Gatekeeper region), enhancing potency and metabolic stability against oxidation.
C5 Iodine (

)
Synthetic Vector: A highly reactive handle for Suzuki-Miyaura or Sonogashira coupling, allowing extension into the solvent-exposed region or ribose pocket.
Mechanistic Diagram: Kinase Binding Mode

The following diagram illustrates how the scaffold docks into a typical kinase ATP pocket, highlighting the vector of extension provided by the iodine atom.

KinaseBinding Scaffold 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (C2-NH2) Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (C4-CF3) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Synthetic Activation (C5-I) Solvent Solvent Exposed Region (Solubilizing Tail) Coupling->Solvent Extension Vector

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding site.

Synthetic Protocols

The synthesis and utilization of this scaffold require precise control to avoid over-halogenation or degradation of the sensitive amine.

Synthesis of the Core Scaffold

Objective: Iodination of 2-amino-4-(trifluoromethyl)pyrimidine. Challenge: Regioselectivity at C5 vs. N-iodination.

Protocol:

  • Reagents: 2-Amino-4-(trifluoromethyl)pyrimidine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    • Dissolve starting material in MeCN.

    • Add NIS portion-wise at

      
       to prevent exotherm.
      
    • Stir at room temperature for 4–12 hours.

    • Critical Step: Quench with saturated aqueous sodium thiosulfate (

      
      ) to remove excess iodine species.
      
  • Purification: Recrystallization from ethanol/water or silica gel chromatography (Hexane/EtOAc).

Functionalization: Suzuki-Miyaura Coupling

This is the primary method for installing aryl/heteroaryl tails at the C5 position.

Standard Operating Procedure (SOP):

  • Reaction Vessel: Microwave vial or pressure tube (degassed).

  • Reagents:

    • Scaffold (1.0 equiv).

    • Aryl Boronic Acid (

      
      , 1.2–1.5 equiv).
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / XPhos (for hindered substrates).
    • Base:

      
       (2.0 M aq) or 
      
      
      
      (solid).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1–2 hours.
  • Workup: Filter through Celite, extract with EtOAc, wash with brine.

Medicinal Chemistry Applications

This specific intermediate is pivotal in the discovery of inhibitors for several kinase families.

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a key mediator in B-cell receptor signaling, implicated in autoimmune diseases like rheumatoid arthritis and certain lymphomas.[1]

  • Application: The 5-iodo scaffold is coupled with substituted phenyl or indole boronic acids.

  • Rationale: The C5-aryl group extends into the solvent channel, improving solubility and selectivity over other tyrosine kinases (e.g., Src, Zap70).

  • Reference: Patent WO2011075560A1 describes the use of 4-(trifluoromethyl)pyrimidin-2-amine derivatives as Syk inhibitors [1].

Dual FLT3 / CHK1 Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML).

  • Application: Coupling the scaffold with solubilizing groups (e.g., morpholine or piperazine tails) via a phenyl linker.

  • Mechanism: The 4-

    
     group is bioisosteric to the chloro group found in many early-generation inhibitors but offers improved metabolic stability (blocking P450 oxidation sites).
    
Synthetic Workflow Diagram

The following flowchart visualizes the divergence of the scaffold into multiple drug classes.

SynthesisFlow Start 2-Amino-4-(trifluoromethyl) pyrimidine Iodination Iodination (NIS/MeCN) Start->Iodination Intermediate 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine Iodination->Intermediate Branch1 Suzuki Coupling (Ar-B(OH)2) Intermediate->Branch1 Branch2 Sonogashira Coupling (Terminal Alkyne) Intermediate->Branch2 Prod1 Syk Inhibitors (Biaryl Systems) Branch1->Prod1 Prod2 CDK/FLT3 Inhibitors (Rigid Linkers) Branch2->Prod2

Figure 2: Divergent synthesis pathways from the core intermediate.

Troubleshooting & Optimization

Common issues encountered when working with this scaffold and their solutions.

IssueProbable CauseCorrective Action
Protodeiodination Loss of Iodine during coupling (reduction).[2]Use milder bases (

instead of

) and anhydrous conditions. Lower temperature.
Homocoupling Oxidative coupling of boronic acids.Degas solvents thoroughly (Argon sparge). Ensure stoichiometry of base is precise.
Low Yield (Suzuki) Steric hindrance from the 4-

group.
Switch to high-activity catalysts like XPhos Pd G2 or Sphos .
N-Arylation Competitive coupling at the amine.Protect the amine (e.g., Boc or Acetyl) prior to coupling if using strong bases (e.g., NaOtBu).

References

  • Mitchell, S. A., et al. (2011). Aminopyrimidines as Syk Inhibitors. World Intellectual Property Organization, WO2011075560A1.

  • Hairui Chemical. (2024). Product Specification: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

  • BenchChem. (2025).[2][3] Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Technical Whitepaper: DMSO Solubility Dynamics and Application Profiling of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and high-throughput parallel synthesis, the physicochemical behavior of foundational building blocks dictates the success of downstream assays and cross-coupling reactions. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) is a highly specialized, polyfunctional heterocyclic intermediate[1]. It is extensively utilized in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk) and other critical nodes in immunological signaling pathways[2].

This whitepaper provides an in-depth analysis of the solvation mechanics of this compound in Dimethyl Sulfoxide (DMSO), offering a self-validating protocol for thermodynamic solubility profiling and contextualizing its role in pharmaceutical development.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of a compound, one must first deconstruct its molecular architecture. The solubility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in DMSO is governed by a delicate interplay of hydrogen bonding, inductive effects, and dispersion forces.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amineCore pharmacophore scaffold
CAS Number 1823882-28-5Unique chemical identifier[1]
Molecular Formula C

H

F

IN

Halogenated heteroaromatic system
Molecular Weight 289.00 g/mol Low MW enables high ligand efficiency[1]
H-Bond Donors 1 (Primary Amine)Critical for kinase hinge-region binding
H-Bond Acceptors 3 (Pyrimidine N, F atoms)Primary solvation sites for solvent interactions
The Causality of DMSO Solvation

DMSO (


) is a polar aprotic solvent with a high dielectric constant and a strongly polarized sulfoxide bond. The exceptional solubility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in DMSO (typically >50 mM for stock solutions) is driven by three distinct structural features[3]:
  • Inductive Enhancement of Hydrogen Bonding: The 4-trifluoromethyl (

    
    ) group is powerfully electron-withdrawing. By pulling electron density away from the pyrimidine ring via inductive effects, it increases the partial positive charge (
    
    
    
    ) on the protons of the 2-amino group. This makes the amine a significantly stronger hydrogen bond donor, which paradoxically enhances its interaction with the strong hydrogen bond acceptor (the oxygen atom) of DMSO.
  • Polarizability of the Iodine Atom: The 5-iodo substituent possesses a large, diffuse electron cloud. While highly lipophilic, this polarizable atom engages in favorable dispersion forces and potential halogen bonding with the localized dipoles of the DMSO molecules[4].

  • Aqueous "Brick Dust" Risk: Because the solvating power of DMSO masks the extreme hydrophobicity of the

    
     and 
    
    
    
    groups, introducing this DMSO stock into an aqueous buffer often results in rapid precipitation. Understanding its absolute thermodynamic solubility in pure DMSO is therefore critical before designing serial dilutions for biological assays.

Thermodynamic Solubility Validation Protocol

Step-by-Step Methodology
  • Standard Curve Generation (The Internal Control):

    • Dissolve exactly 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (a solvent where it exhibits complete, immediate dissolution without aggregation).

    • Perform a 5-point serial dilution and analyze via HPLC-UV (at

      
       ~260 nm) to generate a linear calibration curve (
      
      
      
      ). Causality: This ensures the UV detector response is linear and provides a baseline to calculate the unknown DMSO concentration.
  • Saturated Solution Preparation:

    • Add 10 mg of solid 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine to a 1.5 mL microcentrifuge tube.

    • Add 100

      
      L of anhydrous DMSO.
      
    • Causality: We deliberately use a massive excess of solid to force the system past its saturation point, ensuring equilibrium is reached from a state of supersaturation.

  • Equilibration (Shake-Flask):

    • Incubate the suspension on a thermoshaker at 25°C at 800 RPM for 24 hours.

    • Causality: Thermodynamic solubility requires the solid lattice to reach a dynamic equilibrium with the solvated state. Shaking prevents localized depletion zones around the solid particles.

  • Phase Separation:

    • Centrifuge the sample at 10,000 x g for 15 minutes at 25°C.

    • Causality: This is the most critical step. High-speed centrifugation pellets micro-crystals and colloidal aggregates that would otherwise scatter light and artificially inflate the UV absorbance reading.

  • Quantification:

    • Carefully extract 10

      
      L of the clear supernatant and dilute it 1:100 in Acetonitrile to prevent detector saturation.
      
    • Inject into the HPLC-UV system and calculate the exact molarity using the standard curve.

SolubilityWorkflow A Solid Compound (CAS: 1823882-28-5) B Add DMSO (Vortex/Sonicate) A->B C Incubate 24h @ 25°C (Shake) B->C D Centrifuge (10,000 x g) C->D E Supernatant Extraction D->E F HPLC-UV Quantification E->F

Workflow for determining thermodynamic solubility in DMSO.

Downstream Application: Kinase Inhibitor Design

Once solvated, 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine serves as a premier electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the 5-iodo position[4].

The resulting substituted 4-(trifluoromethyl)pyrimidin-2-amines are highly prized as inhibitors for Spleen Tyrosine Kinase (Syk)[2][5]. Syk is a crucial mediator of immunoreceptor signaling in B-cells, mast cells, and macrophages.

  • The Causality of the Pharmacophore: The 2-aminopyrimidine core acts as a "hinge binder," forming bidentate hydrogen bonds with the backbone amides of the Syk kinase domain. The 4-trifluoromethyl group projects into a hydrophobic pocket, enhancing binding affinity and protecting the pyrimidine ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

SykPathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Activation Syk Syk Kinase Lyn->Syk Phosphorylation PLCg2 PLCγ2 Activation Syk->PLCg2 Signal Transduction Inhibitor Pyrimidine-based Syk Inhibitor Inhibitor->Syk Hinge Binding Calcium Calcium Release PLCg2->Calcium

B-cell receptor signaling pathway highlighting Syk kinase inhibition.

References

  • Hairui Chemical. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine_1823882-28-5".
  • Dana Bioscience. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine 1g".
  • Google Patents. "WO2011075560A1 - Aminopyrimidines as syk inhibitors".
  • University of South Florida. "Design, Synthesis & Biological Activity of Novel Protein Tyrosine Phosphatase (PTP) Mimetics".
  • European Patent Office. "EP 2863914 B1 - PYRAZOLYL DERIVATIVES AS SYK INHIBITORS".

Sources

Technical Guide: Biological Profiling of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

The 5-trifluoromethyl-2-aminopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike generic aminopyrimidines, the introduction of the trifluoromethyl group (


) at the C5 position confers unique physicochemical properties that critically enhance biological activity.

This guide analyzes the structural rationale, therapeutic applications (specifically Kinase Inhibition and Antimicrobial activity), and validation protocols for these derivatives.[1]

Key Technical Advantages
  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (

    
    ). The 
    
    
    
    group at C5 blocks oxidative metabolism (e.g., by Cytochrome P450) at a typically vulnerable position, extending the distinct half-life (
    
    
    ) of the drug.[1]
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     reduces the 
    
    
    
    of the pyrimidine nitrogen atoms, modulating the hydrogen bond acceptor capability at the kinase hinge region.
  • Lipophilicity: The hydrophobic nature of the

    
     group allows the molecule to penetrate the cell membrane more effectively and occupy hydrophobic "gatekeeper" pockets within enzyme active sites.
    

Structural Rationale & SAR Logic

The biological potency of these derivatives relies on a precise Structure-Activity Relationship (SAR). The 2-aminopyrimidine core acts as the primary anchor, while the 5-trifluoromethyl group acts as the modulator.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific substitutions on the pyrimidine ring.

SAR_Map Core 5-CF3-2-Aminopyrimidine Scaffold C2_Pos C2 Position (Amino Group) Core->C2_Pos C5_Pos C5 Position (Trifluoromethyl) Core->C5_Pos C4_Pos C4 Position (Variable R-Group) Core->C4_Pos Hinge H-Bond Donor/Acceptor (Binds Kinase Hinge Region) C2_Pos->Hinge Metab Metabolic Blockade (Prevents P450 Oxidation) C5_Pos->Metab Hydro Hydrophobic Interaction (Gatekeeper Pocket) C5_Pos->Hydro Select Target Selectivity (e.g., FLT3 vs. EGFR) C4_Pos->Select

Caption: Functional decomposition of the 5-trifluoromethyl-2-aminopyrimidine scaffold highlighting pharmacophoric contributions.

Primary Therapeutic Applications[2]

Kinase Inhibition (Oncology)

The most significant application of this scaffold is in the inhibition of protein kinases, particularly FLT3 (FMS-like tyrosine kinase 3) and EGFR (Epidermal Growth Factor Receptor).[1]

Case Study A: Dual FLT3/CHK1 Inhibition (AML Therapy)

In Acute Myeloid Leukemia (AML), mutations in FLT3 are common drivers of resistance.[1] Researchers have identified 5-trifluoromethyl-2-aminopyrimidine derivatives (specifically Compound 30 ) that function as dual inhibitors of FLT3 and CHK1 (Checkpoint Kinase 1).[1][2][3]

  • Mechanism: The pyrimidine N1 and the C2-amino group form a bidentate hydrogen bond with the hinge region residues (Glu85 and Cys87 in CHK1; Cys694 in FLT3). The 5-

    
     group occupies the hydrophobic pocket, enhancing binding affinity.
    
  • Performance:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (FLT3-D835Y):  < 4 nM[1][4]
      
    • Selectivity: High selectivity over c-Kit (reducing toxicity).

    • Reference: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 [1].

Case Study B: EGFR Inhibition (NSCLC Therapy)

For Non-Small Cell Lung Cancer (NSCLC), derivatives such as Compound 9u have shown efficacy against both wild-type and mutant EGFR.[1]

  • Mechanism: These compounds often incorporate a Michael acceptor (acrylamide) on the C4-phenyl ring to form a covalent bond with Cys797, while the 5-

    
     pyrimidine core anchors the molecule in the ATP binding site.
    
  • Performance:

    • 
       (EGFR Kinase):  91 nM[1][5]
      
    • Cellular Activity (A549 cells): 0.35

      
      M[1][5][6]
      
    • Reference: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors [2].

Antimicrobial & Antifungal Activity

Beyond oncology, this scaffold exhibits potent antifungal properties, particularly against plant pathogens like Botrytis cinerea.[1][7]

  • Mechanism: Similar to Trimethoprim, these derivatives likely inhibit Dihydrofolate Reductase (DHFR), blocking folate synthesis essential for microbial DNA replication.

  • Performance: Specific amide-linked derivatives showed >96% inhibition rates against B. cinerea at 50

    
    g/mL, comparable to the commercial fungicide tebuconazole [3].[1]
    

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.

Chemical Synthesis (General Procedure)

Note: This utilizes a Buchwald-Hartwig amination, the industry standard for C4-functionalization.

  • Starting Material: 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

  • Nucleophilic Substitution (C4): React starting material with the desired aniline or amine (1.0 eq) in the presence of a base (

    
     or DIPEA) in ethanol at 
    
    
    
    to RT.[1] The C4 position is more reactive due to the electron-withdrawing effect of the
    
    
    group.
  • Amination (C2): Treat the intermediate with ammonium hydroxide or a secondary amine. If C2-Cl displacement is difficult, use Pd-catalyzed Buchwald-Hartwig conditions (

    
    , Xantphos, 
    
    
    
    , Dioxane,
    
    
    ).
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Assay (FRET-Based)

Objective: Determine


 values against specific kinases (e.g., EGFR, FLT3).[1]
  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP, Test Compound (DMSO stock).[1]

  • Method:

    • Preparation: Dilute compounds in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubation: Mix Kinase + Peptide Substrate + Compound in a 384-well plate. Incubate for 15 min at RT.

    • Activation: Add ATP (at

      
       concentration) to initiate the reaction. Incubate for 60 min.
      
    • Detection: Add Stop Solution/Detection Reagent (e.g., EDTA + Eu-labeled antibody).[1] Read Fluorescence Resonance Energy Transfer (FRET) signal.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MV4-11, A549).[1]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds at serial dilutions (e.g., 0.01 - 10

    
    M). Incubate for 72h.
    
  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at

    
    .
    
  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Measure Absorbance at 570 nm.

Workflow Visualization

Diagram 2: Biological Profiling Workflow

This flowchart outlines the critical path from compound synthesis to lead identification.

Bio_Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Validation Synth Synthesis (Buchwald Coupling) Purify Purification (>95% Purity) Synth->Purify Kinase Kinase Assay (FRET/Luminescence) Purify->Kinase IC50 IC50 Determination Kinase->IC50 Viability Cell Viability (MTT/CCK-8) IC50->Viability Hit Criteria IC50 < 100nM Mechanistic Western Blot (Pathway Phosphorylation) Viability->Mechanistic Lead Lead Candidate Selection Mechanistic->Lead

Caption: Step-by-step workflow for validating 5-trifluoromethyl-2-aminopyrimidine derivatives.

Data Summary: Comparative Activity

The table below summarizes the activity of key derivatives discussed in the literature.

Compound IDTargetAssay TypeActivity (

/ Inhibition)
Key Structural FeatureSource
Cmpd 30 FLT3-D835YKinase (Biochem)< 4 nM5-

+ Tetrahydroquinoline at C4
[1]
Cmpd 30 MV4-11 CellsCell Viability< 4 nMDual FLT3/CHK1 inhibition[1]
Cmpd 9u EGFR (WT)Kinase (Biochem)91 nMAcrylamide Michael Acceptor[2]
Cmpd 5l B. cinereaAntifungal100% (at 50

g/mL)
Amide linker at C4[3]

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link][1][3]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

Sources

Technical Guide: The 5-Iodo-Pyrimidin-2-Amine Scaffold in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural utility, synthetic chemistry, and pharmacological application of the 5-iodo-pyrimidin-2-amine scaffold in kinase inhibitor design.

Executive Summary

The 5-iodo-pyrimidin-2-amine moiety is a "privileged" pharmacophore in oncology and immunology drug discovery. It serves a dual function:

  • Structural Anchor: The 2-amino-pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Synthetic & Functional Vector: The C5-iodine atom acts as either a high-affinity halogen bond donor targeting the "gatekeeper" residue or, more commonly, as a reactive linchpin for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the hydrophobic back-pocket (Target Class II/III inhibitors).

Structural Biology & Pharmacophore Mapping

The Hinge Binding Mode

The pyrimidin-2-amine core is an ATP-mimetic. In the ATP-binding pocket, the N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic C2-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif typically interacts with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Met hinge residue in many kinases).

The 5-Iodo "Gatekeeper" Interaction

While often replaced in final drugs, the 5-iodo variant itself exhibits unique binding kinetics.

  • Halogen Bonding (XB): The iodine atom possesses a region of positive electrostatic potential (the

    
    -hole) on its head. This allows it to form a directed halogen bond with electron-rich Lewis bases (like the backbone carbonyl of the gatekeeper residue) or 
    
    
    
    -stacking interactions with aromatic gatekeepers (e.g., Phenylalanine).
  • Kinetic Selectivity: Studies on kinases such as Haspin and CLK1 (Cdc2-like kinase 1) have shown that the 5-iodo substituent significantly prolongs residence time (slow

    
    ) compared to 5-fluoro or 5-H analogs, due to these specific hydrophobic and electrostatic matches (See PDB: 6G33).
    
Pharmacophore Diagram (DOT Visualization)

The following diagram illustrates the binding mode of the scaffold within the kinase ATP pocket.

KinaseBinding Hinge Hinge Region (Backbone CO/NH) Scaffold 2-Amino-Pyrimidine Core Scaffold->Hinge H-Bonds (Donor/Acceptor) Iodine C5-Iodine (Sigma Hole) Scaffold->Iodine C5 Vector Gatekeeper Gatekeeper Residue (e.g., Phe/Met) Iodine->Gatekeeper Halogen Bond / Pi-Interaction BackPocket Hydrophobic Back Pocket Iodine->BackPocket Synthetic Access (via Coupling)

Figure 1: Pharmacophore map showing the Hinge interaction and the C5-Iodine vector targeting the Gatekeeper.

Synthetic Chemistry Strategy

The utility of the 5-iodo-pyrimidin-2-amine scaffold lies in its reactivity. The C-I bond is weaker and more polarizable than C-Br or C-Cl, making it the preferred substrate for rapid library generation via Pd-catalyzed coupling.

Core Synthesis (Iodination)

Direct iodination of pyrimidin-2-amine is the most efficient route to the scaffold.

  • Reagent: N-Iodosuccinimide (NIS) is preferred over

    
     for cleaner regioselectivity at the C5 position.
    
  • Mechanism: Electrophilic aromatic substitution (SEAr). The amino group activates the ring, directing the electrophile to the para-position (C5).

Diversification (The "Make")

The 5-iodo motif is replaced to reach the "Back Pocket" using:

  • Suzuki-Miyaura Coupling: Attaches aryl/heteroaryl groups (most common).

  • Sonogashira Coupling: Attaches alkynes (rigid linkers).

  • Buchwald-Hartwig Amination: Introduces N-linked solubilizing groups.

Synthetic Workflow Diagram

Synthesis Start Pyrimidin-2-amine Inter 5-IODO-PYRIMIDIN-2-AMINE (The Scaffold) Start->Inter Electrophilic Iodination Reagent NIS (N-Iodosuccinimide) Solvent: DMF/MeCN Reagent->Inter Suzuki Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Inter->Suzuki Sono Sonogashira Coupling (R-C≡CH, CuI, Pd) Inter->Sono Prod1 5-Aryl-Derivative (Back Pocket Binder) Suzuki->Prod1 Prod2 5-Alkynyl-Derivative (Rigid Spacer) Sono->Prod2

Figure 2: Synthetic workflow from precursor to functionalized kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodo-pyrimidin-2-amine

This protocol ensures high purity without column chromatography.

Materials:

  • Pyrimidin-2-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve pyrimidin-2-amine (e.g., 10 mmol, 0.95 g) in MeCN (20 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane); product is significantly less polar than starting material.

  • Quench: Pour the mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench unreacted iodine species.
    
  • Isolation: The product precipitates as a beige/yellow solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 80–90%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows a singlet at ~8.5 ppm (2H, pyrimidine protons) and a broad singlet at ~6.8 ppm (2H,
      
      
      ).
Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Standard procedure for library generation.

Materials:

  • 5-Iodo-pyrimidin-2-amine (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[3]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[3]

Step-by-Step:

  • Degassing: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and solvent. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     and the aqueous base.[3]
    
  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Case Studies & Data Summary

The following table summarizes key kinase targets where the 5-iodo scaffold (or its direct derivatives) has shown efficacy.

Target KinaseRole of 5-PositionInteraction TypeKey Reference
Haspin Iodine atom retainedHalogen Bond to Phe605 (Gatekeeper)Hergott et al. (2018)
CLK1 Iodine atom retainedHydrophobic/XB interactionPDB: 6G33
CDK2 Substituted (Aryl)Access to hydrophobic back-pocketLücking et al. (2017)
PLK4 Substituted (Aryl)Selectivity filter against Aurora BLaufer et al.
Mechanistic Insight: The "Iodine Effect" on Residence Time

Research indicates that retaining the Iodine atom (rather than substituting it) can drastically improve residence time.

  • 5-Fluoro analog:

    
     min
    
  • 5-Iodo analog:

    
     min[4][5]
    
  • Cause: The large, polarizable Iodine atom creates a stable

    
    -halogen complex with aromatic gatekeepers, freezing the kinase in an inactive state.
    

References

  • Hergott, C. B., et al. (2018).

    
     Interactions Modulate Inhibitor Residence Times." Scientific Reports. 
    
  • Lücking, U., et al. (2017). "Identification of Potent and Selective CDK2 Inhibitors." ChemMedChem.

  • Protein Data Bank (PDB). "Structure of CLK1 with 5-iodotubercidin (6G33)."

  • BenchChem Protocols. "Suzuki Coupling of 2-Amino-5-bromo/iodo-heterocycles."

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 241102: 5-iodopyrimidin-2-amine."

Sources

Methodological & Application

synthesis of 5-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol Topic: Advanced Synthesis and Late-Stage Functionalization of 5-Aryl-4-(trifluoromethyl)pyrimidin-2-amine Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

The 4-(trifluoromethyl)pyrimidin-2-amine scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently deployed in the design of kinase inhibitors (such as Spleen Tyrosine Kinase [Syk] inhibitors)[1][2] and Hedgehog signaling pathway antagonists[3].

The strategic incorporation of a trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) group at the C4 position serves a dual purpose. First, it profoundly enhances the metabolic stability and lipophilicity of the molecule, shielding it from cytochrome P450-mediated oxidation[4]. Second, the strong electron-withdrawing nature of the 

group modulates the

of the C2-exocyclic amine, optimizing its hydrogen-bonding capability within the ATP-binding hinge region of target kinases[1]. Furthermore, derivatization at the C5 position with various aryl or heteroaryl groups allows for extensive exploration of adjacent hydrophobic pockets, driving both target selectivity and overall potency[5].

Retrosynthetic Strategies

Synthesizing 5-aryl-4-(trifluoromethyl)pyrimidin-2-amines typically relies on two orthogonal strategies, allowing chemists to choose between early-stage scalability and late-stage diversification.

  • Route A (De Novo Cyclocondensation): This classical approach involves the condensation of an

    
    -aryl-
    
    
    
    -dicarbonyl equivalent (such as an enaminone) with guanidine[4]. This route is highly scalable but requires the synthesis of a unique enaminone for every new aryl derivative.
  • Route B (Late-Stage Cross-Coupling): A more convergent, diversity-oriented approach utilizes 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine as a universal building block. Subsequent Suzuki-Miyaura cross-coupling with various aryl boronic acids enables rapid library generation[1][6].

Retrosynthesis Target 5-Aryl-4-(CF3) pyrimidin-2-amine RouteA Route A: De Novo Condensation RouteA->Target Cyclocondensation Enaminone α-Aryl-β-dimethylamino vinyl CF3 ketone Enaminone->RouteA Guanidine Guanidine HCl + Base Guanidine->RouteA RouteB Route B: Suzuki Cross-Coupling RouteB->Target Pd-Catalysis BromoPyr 5-Bromo-4-(CF3) pyrimidin-2-amine BromoPyr->RouteB BoronicAcid Aryl Boronic Acid + Pd Catalyst BoronicAcid->RouteB

Retrosynthetic pathways for 5-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives.

Reaction Optimization: Overcoming Electronic Deactivation

When utilizing Route B , the electron-withdrawing nature of the


 group severely depletes the electron density of the pyrimidine ring. While this facilitates the initial oxidative addition of the palladium catalyst into the C5-Br bond, it severely impedes the transmetalation and reductive elimination steps[6]. To establish a self-validating and robust protocol, extensive catalyst screening is required.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Reaction: 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine + Phenylboronic acid)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation


Toluene/EtOH/H₂O9035%Monodentate ligands fail to force cis-geometry; catalyst traps in Pd(II) state.

/ XPhos

1,4-Dioxane10062%Bulky ligand improves reductive elimination but suffers from slow transmetalation.


1,4-Dioxane/H₂O (4:1) 90 91% Bidentate ligand enforces cis-conformation; aqueous biphasic system dissolves base.

Mechanistic Pathway Visualization

To understand why


 is the optimal catalyst, we must examine the catalytic cycle. The bidentate nature of the dppf ligand restricts the conformational freedom of the 

intermediate. By geometrically forcing the aryl and pyrimidine groups into a cis-conformation, the activation energy barrier for the final reductive elimination step is drastically lowered, preventing the reaction from stalling at the

thermodynamic sink.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_1 Pd(II)L2 (Ar-Br) OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet + Ar'-B(OH)2 + Base PdII_2 Pd(II)L2 (Ar-Ar') Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Release

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Validated Experimental Protocols

Protocol A: De Novo Cyclocondensation[4]

Use this protocol when scaling up a single, specific 5-aryl derivative.

  • Preparation of Free Base: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Guanidine hydrochloride (1.5 equiv, 15 mmol) and absolute ethanol (30 mL). Add Sodium ethoxide (1.6 equiv, 16 mmol) portion-wise at 0 °C.

    • Causality: Generating the free base in situ using strictly anhydrous ethanol prevents the competitive hydrolysis of the enaminone starting material.

  • Condensation: Stir the suspension for 30 minutes, then filter off the precipitated

    
     directly into a solution of the appropriate 
    
    
    
    -aryl-
    
    
    -dimethylamino-vinyl trifluoromethyl ketone (1.0 equiv, 10 mmol) in ethanol (20 mL).
  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours.

    • Causality: The free guanidine preferentially attacks the softer

      
      -carbon via a Michael-type addition, followed by intramolecular cyclization at the harder trifluoromethyl ketone. Refluxing drives the subsequent dehydration step to aromatize the pyrimidine ring.
      
  • Workup: Concentrate the mixture in vacuo, partition between Ethyl Acetate (50 mL) and water (50 mL). Extract the aqueous layer twice, dry the combined organic layers over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling[1][6]

Use this protocol for rapid SAR (Structure-Activity Relationship) library generation.

  • Reagent Assembly: In a 20 mL microwave vial, combine 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and

    
     (2.5 equiv, 2.5 mmol).
    
  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 10 mL). Seal the vial with a septum and sparge with Argon gas for exactly 15 minutes.

    • Causality: Dissolved oxygen is highly detrimental; it oxidizes the electron-rich phosphine ligands of the catalyst and converts the active

      
       species into an inactive 
      
      
      
      complex, leading to undesired oxidative homocoupling of the boronic acid.
  • Catalyst Addition: Quickly remove the septum, add

    
     (0.05 equiv, 5 mol%), and re-seal with a crimp cap.
    
  • Reaction Execution: Heat the vial in an oil bath at 90 °C for 6–8 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over

    
    , and concentrate for column chromatography.
    

Analytical Quality Control

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • 
     NMR Spectroscopy:  A sharp, diagnostic singlet must appear between -65.0 ppm and -70.0 ppm , confirming the integrity of the 
    
    
    
    group. If the peak shifts significantly or splits, suspect nucleophilic displacement of the fluorines (rare, but possible under harsh basic conditions).
  • 
     NMR Spectroscopy:  The C6-proton of the pyrimidine ring is highly deshielded due to the combined electron-withdrawing effects of the ring nitrogens and the 
    
    
    
    group. It will appear as a distinct singlet far downfield, typically between 8.40 ppm and 8.80 ppm .
  • LC-MS (ESI+): The target mass

    
     should be observed. For intermediates in Protocol B, ensure the isotopic pattern of the starting material (1:1 ratio for 
    
    
    
    ) has completely disappeared, validating full conversion.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry (via PMC). Available at:[Link]

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry (via PubMed). Available at:[Link]

  • Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry (via ACS Publications). Available at:[Link]

  • Aminopyrimidines as syk inhibitors (WO2011075560A1). World Intellectual Property Organization (via Google Patents).
  • PYRAZOLYL DERIVATIVES AS SYK INHIBITORS (EP 2863914 B1). European Patent Office (via Google Patents).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 5-iodopyrimidine scaffold represents a "privileged singularity" in medicinal chemistry. Unlike the electron-deficient 2- and 4-positions, which are prone to Nucleophilic Aromatic Substitution (SNAr), the 5-position is electronically distinct—it is the least electron-deficient carbon on the ring. This makes the C5–I bond the ideal handle for Palladium-catalyzed cross-coupling (PCCC) prior to functionalizing the 2/4 positions.

Why 5-Iodo?

  • Sequential Orthogonality: The C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds. This allows researchers to install complex carbon or nitrogen frameworks at C5 while leaving C2/C4 chlorides intact for later SNAr diversification.

  • Electronic "Sweet Spot": While less electron-deficient than C2/C4, the pyrimidine ring still pulls electron density, making the C5–Pd(II) intermediate susceptible to reductive elimination, provided the catalyst is not "poisoned" by the pyrimidine nitrogens.

This guide details three field-proven protocols: Suzuki-Miyaura (Biaryl formation), Copper-Free Sonogashira (Alkynylation), and Buchwald-Hartwig (Amination), optimized specifically to overcome nitrogen coordination and hydrolytic instability.

Mechanistic Insight: The "N-Poisoning" Challenge

A critical failure mode in pyrimidine coupling is the coordination of the pyrimidine lone pairs (N1/N3) to the Palladium center, forming stable, non-reactive Pd(L)2(pyrimidine)2 complexes. This arrests the catalytic cycle.[1]

The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands create a steric wall that prevents N-coordination while accelerating the oxidative addition of the C–I bond.

Visualization: Sequential Functionalization Logic

The following diagram illustrates the strategic advantage of starting with 5-iodopyrimidines.

SequentialStrategy Figure 1: Orthogonal reactivity strategy exploiting the C5-Iodo bond. Start 5-Iodo-2,4-dichloropyrimidine Step1 Step 1: Pd-Catalyzed Coupling (C5 Selective) Start->Step1 Pd-XPhos / Ar-B(OH)2 (C-I reacts first) Intermed 5-Functionalized-2,4-dichloropyrimidine Step1->Intermed Step2 Step 2: S_NAr (C4 Selective) Intermed->Step2 R-NH2 / Base (C4 > C2 reactivity) Final Fully Decorated Pyrimidine Step2->Final

Protocol A: High-Turnover Suzuki-Miyaura Coupling

Application: Installation of aryl/heteroaryl groups.[2] Key Challenge: Protodehalogenation (replacement of I with H) in wet solvents.

Optimized Conditions Matrix
ParameterStandard ConditionChallenging Substrate (Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)Pd-XPhos G3 (1-3 mol%)
Ligand -XPhos (if not using precatalyst)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)THF/Water (10:1)
Temp 80 °C60 °C (Milder to prevent hydrolysis)
Step-by-Step Protocol (XPhos System)
  • Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the 5-iodopyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd-XPhos G3 (2.0 mol%).

    • Note: Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio and rapid activation, superior to mixing Pd(OAc)₂ + Ligand.

  • Solvent & Degassing: Add THF (degassed) and Water (degassed) in a 10:1 ratio. Concentration should be ~0.1 M - 0.2 M.

    • Critical: Sparge solvents with Argon for 15 mins before addition to prevent homocoupling of boronic acids.

  • Reaction: Seal the vial and heat to 60 °C. Monitor by LCMS.

    • Endpoint: Conversion is typically complete within 1–4 hours due to the labile C–I bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Pyrimidines are polar; consider using DCM/MeOH or EtOAc/Hexane gradients.

Protocol B: Copper-Free Sonogashira Coupling

Application: Installation of alkyne linkers (rigid spacers). Key Challenge: Traditional Sonogashira uses CuI, which causes Glaser homocoupling (alkyne-alkyne dimerization) and complicates purification. Solution: A Copper-Free protocol using a highly active Pd-system.

Protocol
  • Reagents: Combine 5-iodopyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%) in a reaction vessel.

    • Why this catalyst? Bis(triphenylphosphine)palladium(II) dichloride is robust and sufficient for iodides without needing expensive ligands.

  • Solvent/Base: Add DMF (anhydrous) and Triethylamine (TEA) (3.0 equiv).

    • Alternative: For solid bases, use Cs₂CO₃ in MeCN.

  • Alkyne Addition: Add the terminal Alkyne (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (x3). Oxygen is the enemy of Sonogashira, promoting homocoupling even without Copper.

  • Reaction: Heat to 50–60 °C.

    • Observation: The reaction mixture often turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate DMF (high vacuum) before extraction to avoid emulsion issues.

Protocol C: Buchwald-Hartwig Amination

Application: C–N bond formation (Anilines, aliphatic amines). Key Challenge: 5-position is not activated for SNAr. Pd-catalysis is required.[2][3][4] Reductive elimination is difficult with electron-deficient heterocycles.

The "BrettPhos" Advantage

For primary amines, BrettPhos (and its precatalyst) is the gold standard. It prevents the formation of the stable bis-amine Pd complex.

Workflow Diagram (Air-Sensitive Handling)

BuchwaldWorkflow Figure 2: Buchwald-Hartwig Workflow for 5-Iodopyrimidines Setup Glovebox/Schlenk Line: Weigh Pd-BrettPhos G3 (2 mol%) + NaOtBu (1.4 equiv) Solvent Add Anhydrous Toluene/Dioxane (Sparged with Ar) Setup->Solvent Substrate Add 5-Iodopyrimidine (1.0 eq) + Amine (1.2 eq) Solvent->Substrate Heat Heat to 80-100°C (Sealed Tube) Substrate->Heat Check LCMS Check: Look for Hydrodehalogenation (M-I+H) Heat->Check

Protocol Details
  • Base Selection: Use NaOtBu (Sodium tert-butoxide) for robust substrates.

    • Sensitive Groups: If the substrate contains esters/nitriles, switch to Cs₂CO₃ (requires longer reaction times/higher temp).

  • Catalyst: Pd-BrettPhos G3 (1–3 mol%).

  • Concentration: High concentration (0.5 M – 1.0 M) favors intermolecular coupling over side reactions.

  • Temperature: 80 °C is usually sufficient for iodides.

Troubleshooting & Self-Validating Systems

Use this matrix to validate your results. If the "Check" fails, apply the "Correction".

ObservationProbable CauseMechanismCorrection
Product mass = SM - I + H Dehalogenation (Protodehalogenation)

-hydride elimination from alkyl-Pd species or reduction by solvent.
Switch solvent to Toluene (non-protic). Use anhydrous conditions.
No Reaction (SM intact) Catalyst PoisoningPyrimidine N binds Pd, arresting oxidative addition.Increase catalyst loading to 5%. Switch to bulkier ligand (tBuXPhos or BrettPhos ).
Homocoupling (Alkyne-Alkyne) Oxygen leakGlaser coupling mediated by trace metals/O₂.Rigorous degassing (freeze-pump-thaw). Ensure Cu-free conditions.
Regio-scrambling Halogen ExchangePd inserts into C-Cl instead of C-I (rare but possible with very active catalysts).Lower temperature.[5] Ensure 5-Iodo is high purity (no 5-bromo contaminants).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schroeder, H. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 392-396. Link

  • BenchChem Application Note. (2025). Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link

Sources

Buchwald-Hartwig amination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Executive Summary

This guide details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine . This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing trifluoromethyl (


) group at C4 highly activates the C5-iodine bond for oxidative addition, while the electron-donating amine at C2 can act as a competitive ligand, potentially poisoning the catalyst.

This protocol prioritizes chemoselectivity and catalyst longevity . It recommends a specific catalyst system (BrettPhos Pd G3 or Xantphos/Pd) designed to operate on electron-deficient heteroaryl halides while mitigating dehalogenation side reactions.

Substrate Analysis & Mechanistic Logic

Electronic Landscape
  • Activation (

    
     Effect):  The 
    
    
    
    group at C4 significantly lowers the LUMO energy of the pyrimidine ring. This makes the C5-I bond extremely labile toward oxidative addition by Pd(0). However, this also increases the acidity of the ring protons (if any) and makes the ring susceptible to nucleophilic attack (
    
    
    ) at C6 by the amine coupling partner if the catalyst is inactive.
  • Competitive Binding (

    
    ):  The free amine at C2 is a weak nucleophile due to the electron-deficient ring, but it is a competent ligand. It can bind to unsaturated Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning).
    
  • Leaving Group (Iodide): Iodine is the best leaving group for oxidative addition but releases iodide ions (

    
    ), which can bridge palladium dimers and inhibit the catalytic cycle.
    
Strategic Decisions
  • Ligand Selection: We utilize bulky, electron-rich dialkylbiaryl phosphines (BrettPhos ) or wide-bite-angle bisphosphines (Xantphos ).

    • Why? These ligands prevent the formation of stable Pd-dimers bridged by the iodide leaving group and outcompete the substrate's C2-amine for metal coordination.

  • Base Selection: Cesium Carbonate (

    
    ) is preferred over Sodium tert-butoxide (
    
    
    
    ).
    • Why? The

      
       group renders the pyrimidine ring sensitive to strong alkoxide bases, which can trigger decomposition or side reactions. 
      
      
      
      provides a milder deprotonation environment suitable for the catalytic cycle without degrading the substrate.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
Substrate Electrophile5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (>97%)
Amine Partner Nucleophile1.2 equivalents (Primary or Secondary amine)
Catalyst Pd SourceBrettPhos Pd G3 (2-5 mol%) OR Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
Base Proton Scavenger

(2.0 - 3.0 equiv), anhydrous, finely ground
Solvent Medium1,4-Dioxane or Toluene (Anhydrous, sparged with Ar/N₂)
Step-by-Step Procedure

Step 1: Vessel Preparation

  • Oven-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

  • Solid Addition: Add 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv),

    
     (2.0 equiv), and the Catalyst (e.g., BrettPhos Pd G3, 0.02 equiv).
    
    • Note: If using Pd₂(dba)₃/Xantphos, premix the metal and ligand in a separate vial with a small amount of solvent for 5 minutes before adding to the main reaction to ensure active catalyst formation.

  • Inerting: Seal the vessel and evacuate/backfill with Argon three times (

    
    ).
    

Step 3: Solvent & Amine Addition [1]

  • Solvent: Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M to 0.2 M relative to substrate).

  • Amine: Add the liquid amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, add it in Step 2.

Step 4: Reaction Execution

  • Place the vessel in a pre-heated block at 80°C .

  • Stir vigorously (800-1000 RPM). The insolubility of

    
     requires high agitation rates for effective phase transfer.
    
  • Monitoring: Check by LCMS or TLC at 2 hours.

    • TLC Stain: UV (254 nm) is sufficient; the pyrimidine core is UV active.

    • Target: Disappearance of the iodide starting material.

Step 5: Workup

  • Cool to room temperature.[1][2]

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc, depending on the polarity of the coupled amine).

Visualization: Workflow & Mechanism

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Dry Glassware & Inert Atmosphere Weigh Weigh Solids: Substrate, Base (Cs2CO3), Catalyst (BrettPhos G3) Start->Weigh Solvent Add Solvent (Dioxane) & Amine Partner Weigh->Solvent Heat Heat to 80-100°C Vigorous Stirring Solvent->Heat Monitor Monitor (LCMS/TLC) Check for Deiodination Heat->Monitor Monitor->Heat Incomplete Workup Filter (Celite) & Concentrate Monitor->Workup Conversion >95% Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow for the .

Mechanistic Pathway[3]

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind + Amine Trap Catalyst Poisoning (C2-NH2 Binding) Complex1->Trap Internal C2-NH2 Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the rapid oxidative addition facilitated by the CF3 group and potential trap by C2-NH2.

Optimization & Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Start Material Remains Catalyst DeactivationSwitch to BrettPhos Pd G3 precatalyst. The "G3" scaffold ensures rapid activation even at lower temperatures.
Deiodination (Ar-H) Hydride Source / OverheatingLower temperature to 60-70°C. Ensure solvent is strictly anhydrous (water can act as a hydride source in some cycles).
Low Yield C2-Amine InterferenceProtect the C2-amine as a Boc-carbamate (

) prior to coupling. This eliminates competitive binding.
Regioisomers (

)
Nucleophilic Attack at C6The amine partner may be attacking the ring directly (uncatalyzed). Lower temperature and ensure the Catalyst:Ligand ratio is optimized (1:1.2 or 1:2) to favor the Pd-cycle over background

.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • BenchChem Application Note . Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine (Analogous Heterocycle Protocols).

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction.

Sources

Protecting the 2-Amino Group in Pyrimidine Synthesis: A Guide to Strategy and Execution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection in 2-Aminopyrimidine Synthesis

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions with protein targets makes it an invaluable hinge-binding motif. However, the very reactivity that makes the 2-amino group a valuable pharmacophoric feature also presents a significant challenge during multi-step synthesis. Its nucleophilic and basic nature can lead to undesired side reactions, necessitating a robust protection strategy to ensure regioselectivity and high yields of the target molecule.[4][5]

This technical guide provides an in-depth analysis of common and effective protecting groups for the 2-amino function of the pyrimidine ring. It moves beyond a simple recitation of reagents to explain the causality behind protocol choices, offering field-proven insights into the selection, application, and cleavage of these crucial synthetic tools. We will focus on the three most widely employed carbamate and benzyl-type protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Methoxybenzyl (PMB), providing a comparative analysis and detailed experimental protocols.

The Challenge of Protecting 2-Aminopyrimidines

The electronic nature of the 2-aminopyrimidine ring system warrants special consideration. The electron-deficient pyrimidine ring reduces the basicity and nucleophilicity of the exocyclic amino group compared to aliphatic or simple aromatic amines. This can necessitate more forcing conditions for protection. Furthermore, the exocyclic amine is in conjugation with the ring nitrogens, which can lead to the formation of a stable, doubly protected (e.g., di-Boc) species, a common observation in this substrate class.[5] Selecting a protecting group strategy therefore requires a careful balance of stability, ease of removal, and orthogonality with other functional groups present in the molecule.[5][6]

Core Protecting Groups: A Comparative Overview

The choice of a protecting group is dictated by its stability towards the reaction conditions planned in the synthetic route and the availability of a selective deprotection method that leaves the rest of the molecule intact.[6] This principle of "orthogonal protection" is fundamental to the synthesis of complex molecules.[7]

Protecting GroupAbbreviationStructureStabilityCommon Cleavage ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, hydrogenolysis, and weak nucleophiles.Strong acid (TFA, HCl).[8][9]Can form di-protected species on 2-aminopyrimidine. The resulting t-butyl cation can cause side reactions.[10]
BenzyloxycarbonylCbz, ZStable to acidic conditions and most non-reductive reagents.Catalytic Hydrogenolysis (H₂, Pd/C).[11][12]Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). Catalyst can sometimes be pyrophoric.[6]
p-MethoxybenzylPMBStable to bases, hydrogenolysis, and many nucleophiles.Oxidative conditions (DDQ, CAN) or strong acid.[13]Offers excellent orthogonality to both Boc and Cbz. Cleavage is often very clean.

I. The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common protecting group for amines in modern organic synthesis due to its general stability and the clean, mild conditions for its removal.[7][9]

Causality and Field Insights:

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the anhydride carbonyls.[4] For 2-aminopyrimidines, the reaction can be sluggish and often requires a base catalyst like 4-(Dimethylamino)pyridine (DMAP) or pyridine. A significant consideration is the potential for double protection to form a N,N-di-Boc derivative, especially with excess (Boc)₂O and forcing conditions.[5] This occurs because the initial N-Boc-2-aminopyrimidine is still sufficiently nucleophilic to react further.

Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[4] The resulting carbamic acid readily decarboxylates to liberate the free amine.[4] When dealing with sensitive substrates, scavengers like anisole or triethylsilane can be added to trap the electrophilic t-butyl cation and prevent side reactions.[8]

dot

Caption: Boc Protection and Deprotection Workflow.

Protocol 1: Di-Boc Protection of 2-Amino-5-bromopyrimidine

This protocol is adapted from a procedure used in the synthesis of MRSA biofilm inhibitors.[5]

Materials:

  • 2-Amino-5-bromopyrimidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromopyrimidine (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add pyridine (2.5 equiv) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (2.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N,N-bis(tert-butoxycarbonyl)-2-amino-5-bromopyrimidine.

Protocol 2: Deprotection of Boc-Protected 2-Aminopyrimidine

This is a general and robust procedure for the cleavage of both mono- and di-Boc protected aminopyrimidines.

Materials:

  • Boc-protected 2-aminopyrimidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (for HCl salt formation, optional)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or 4M in dioxane)

  • Pentane or Diethyl Ether

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in DCM (approx. 0.1 M concentration).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to make a final mixture of approximately 1:1 to 1:4 TFA:DCM by volume. Caution: TFA is highly corrosive.

  • Reaction: Stir the mixture at room temperature for 1-16 hours. Monitor the deprotection by TLC or LC-MS. For di-Boc groups, longer reaction times may be necessary.

  • Concentration: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. It is often beneficial to co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • Salt Formation (Optional but Recommended): To obtain a stable, solid product, dissolve the residue in a minimal amount of methanol and add a solution of HCl (e.g., 2M in diethyl ether).

  • Isolation: Concentrate the solution in vacuo. Wash the resulting solid residue with a non-polar solvent like pentane or diethyl ether to remove non-polar impurities and induce precipitation. Dry the resulting hydrochloride salt under high vacuum.

II. The Benzyloxycarbonyl (Cbz or Z) Group: The Classic Reductively-Labile Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group was foundational in the development of peptide synthesis and remains a valuable tool for amine protection.[11]

Causality and Field Insights:

The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an aprotic solvent.[11] The reaction is a straightforward acylation. Its key advantage is its stability to acidic conditions, making it orthogonal to the Boc group.[4]

The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis.[11][12] The reaction involves a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). The process cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which fragments into the free amine, carbon dioxide, and toluene.[11] This deprotection is exceptionally mild and clean, as the byproducts are volatile. However, its major limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[6]

dot

Caption: Cbz Protection and Deprotection Workflow.

Protocol 3: Cbz Protection of a Heterocyclic Amine

This protocol is based on a general procedure for amine protection and should be effective for 2-aminopyrimidine.[11]

Materials:

  • 2-Aminopyrimidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve 2-aminopyrimidine (1.0 equiv) in a suitable solvent system. For aqueous conditions, use a mixture like THF/Water (2:1). For anhydrous conditions, use DCM.

  • Base Addition: Add the base. For aqueous conditions, use NaHCO₃ (2.0 equiv). For anhydrous conditions, use Et₃N (1.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.2-1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This is a standard and highly effective method for Cbz cleavage.[4][11]

Materials:

  • Cbz-protected 2-aminopyrimidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% palladium relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC. The reaction is often complete within 2-12 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent (MeOH or EtOH). Ensure the Celite pad remains wet to prevent the catalyst from igniting upon contact with air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and are removed during this step.

III. The p-Methoxybenzyl (PMB) Group: The Oxidatively-Labile Option

The PMB group offers a distinct deprotection pathway, making it an excellent choice for orthogonal strategies, particularly when both acid- and reduction-sensitive groups are present elsewhere in the molecule.

Causality and Field Insights:

Like a standard benzyl group, a PMB group can be introduced via a Williamson ether-type synthesis using PMB-Cl and a base (e.g., NaH). For amines, this N-alkylation can sometimes be challenging and may lead to over-alkylation.

The true utility of the PMB group lies in its facile oxidative cleavage.[13] The electron-donating p-methoxy group makes the benzyl ring highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The mechanism with DDQ is believed to involve a single-electron transfer to form a radical cation, which is stabilized by the methoxy group.[13] Subsequent steps lead to the formation of a hemiaminal intermediate which hydrolyzes to the free amine and p-methoxybenzaldehyde. This deprotection is rapid, often occurring at room temperature, and is compatible with a wide range of functional groups that are sensitive to acid or reduction.

dot

Caption: PMB Protection and Deprotection Workflow.

Protocol 5: PMB Protection of an Amine (General Protocol)

This protocol is based on standard N-alkylation conditions and can be adapted for 2-aminopyrimidine, though optimization may be required.

Materials:

  • 2-Aminopyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of 2-aminopyrimidine (1.0 equiv) in anhydrous DMF or THF.

  • Base Addition: Cool the solution to 0 °C and carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Reagent Addition: Cool the mixture back to 0 °C and add a solution of PMB-Cl (1.1 equiv) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with EtOAc (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 6: PMB Deprotection using DDQ

This is a standard protocol for the oxidative cleavage of PMB ethers and amines.[13]

Materials:

  • PMB-protected 2-aminopyrimidine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or a phosphate buffer, pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the PMB-protected compound (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

  • Reagent Addition: Add DDQ (1.2-1.5 equiv) portion-wise at room temperature. The solution will typically turn dark green or brown.

  • Reaction: Stir the reaction at room temperature. The reaction is usually rapid, often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The byproduct, p-methoxybenzaldehyde, is typically easily separated.

Conclusion and Strategic Outlook

The successful synthesis of complex 2-aminopyrimidine derivatives is critically dependent on a well-designed protecting group strategy. The Boc group offers acid-lability, the Cbz group provides a unique reductive cleavage pathway, and the PMB group allows for selective oxidative deprotection. The choice among these, or other less common groups, must be made by carefully considering the stability of all functional groups present throughout the planned synthetic sequence. By understanding the mechanisms and practical considerations detailed in these protocols, researchers can navigate the challenges of 2-aminopyrimidine synthesis with greater control and efficiency, accelerating the discovery and development of novel therapeutics.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • ResearchGate. (2022). Synthesis of substituted 2-aminopyrimidine Schiff bases. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 48(41), 7349-7353. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. [Link]

  • Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • SciELO México. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Frontiers in Chemistry. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • van der Sar, S. A., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4403-4415. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Kang, S., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(22), 9360-9375. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the microwave-assisted functionalization of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 175517-53-8). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., ZAP-70, FAK, and CDK variants) and antiviral agents.

While the 5-iodo position offers excellent reactivity for transition-metal catalyzed cross-coupling, the adjacent electron-withdrawing trifluoromethyl (


) group and the coordinating 2-amino moiety present unique synthetic challenges. Conventional thermal heating often leads to prolonged reaction times (12–24 h), catalyst poisoning by the free amine, or hydrolytic defluorination.

Key Advantages of this Microwave Protocol:

  • Reaction Acceleration: Reduction of synthesis time from 18 hours to 20–40 minutes.

  • Catalyst Turnover: Dielectric heating promotes the desorption of the 2-amino group from the Palladium center, preventing catalyst arrest.

  • Suppression of Side Reactions: Rapid heating profiles minimize protodehalogenation and

    
     hydrolysis.
    

Mechanistic Insight & Scaffolding Logic

The "Push-Pull" Electronic Environment

The reactivity of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is defined by two opposing electronic forces:

  • The

    
     Group (Electron Withdrawing):  Located at C4, it significantly lowers the electron density of the pyrimidine ring. This facilitates the Oxidative Addition  step of the catalytic cycle by making the C-I bond more susceptible to Pd(0) insertion.
    
  • The 2-Amino Group (Electron Donating/Coordinating): The amine lone pair donates density into the ring (mesomeric effect), slightly counteracting the

    
     group. More critically, the free amine can act as a ligand, coordinating to Pd(II) species and forming stable, unreactive "off-cycle" resting states.
    
Why Microwave Irradiation?

In a thermal heating block, the vessel walls are the hottest point, leading to thermal gradients. In microwave synthesis, the solvent and polar reagents (like the amine) absorb energy directly (dipolar polarization). This provides the necessary activation energy to break the Pd-N(amine) coordination bond, forcing the catalyst back into the active catalytic cycle.

ReactionLogic SM 5-Iodo-4-(trifluoromethyl) pyrimidin-2-amine Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle SM->Pd_Cycle Oxidative Addition Off_Cycle Catalyst Arrest (Pd-Amine Coordination) Pd_Cycle->Off_Cycle Thermal Equilibrium Product C5-Functionalized Scaffold Pd_Cycle->Product Reductive Elimination Off_Cycle->Pd_Cycle MW Activation (Desorption) MW_Energy Microwave Energy (Dielectric Heating) MW_Energy->Off_Cycle Disrupts Coordination

Figure 1: Microwave energy prevents catalyst arrest by disrupting the stable coordination between the pyrimidine 2-amine and the Palladium center.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of 5-Aryl-4-(trifluoromethyl)pyrimidin-2-amines (Biaryl formation)

This protocol is optimized to prevent hydrolytic damage to the


 group while ensuring high conversion.

Reagents:

  • Substrate: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)[1][2]
    
  • Catalyst:

    
     (5 mol%) — Selected for stability against electron-deficient aryl halides.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Vessel Prep: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 145 mg), arylboronic acid (0.75 mmol), and

    
     (0.025 mmol, 20 mg).
    
  • Inerting: Cap the vial and purge with Argon for 2 minutes.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) followed by the aqueous

    
     solution (0.75 mL).
    
  • Microwave Parameters:

    • Mode: Dynamic (Fixed Temperature)

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (set max to 150W to prevent overshoot).

  • Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad, washing with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary:

ParameterThermal ConditionMicrowave Condition
Time 18 Hours20 Minutes
Temperature 90 °C (Oil Bath)110 °C (Internal IR)
Yield (Avg) 45-60%82-92%
Purity (LCMS) 85% (De-iodinated byproducts)>95%
Protocol B: Copper-Free Sonogashira Coupling

Target: Synthesis of 5-Alkynyl-4-(trifluoromethyl)pyrimidin-2-amines

Copper is avoided to prevent Glaser homocoupling of the alkyne, which is accelerated by the electron-deficient nature of the pyrimidine if oxidative addition is slow.

Reagents:

  • Substrate: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous) — High microwave absorptivity (tan

    
    ).
    

Step-by-Step Methodology:

  • Vessel Prep: Charge a 10 mL microwave vial with the substrate (0.5 mmol) and

    
     (29 mg).
    
  • Solvent/Base: Add anhydrous DMF (3 mL) and

    
     (0.21 mL).
    
  • Alkyne Addition: Add the terminal alkyne (0.75 mmol).

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 30 minutes

    • Power: Max 100W (DMF heats very rapidly).

  • Work-up: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with

    
     solution (5%) to remove DMF.
    
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by 2-

.
Increase temp to 120°C; Switch to Buchwald precatalysts (e.g., XPhos Pd G3).
Protodeiodination (SM loses I) Reaction temp too high or solvent wet.Lower temp to 90°C; Ensure solvents are anhydrous; Increase catalyst loading.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g.,

or dppf) to stabilize Pd species.
Pressure Spikes

generation or solvent vapor.
Ensure headspace is sufficient (fill vial only 50-60%); Check for decomposition.

Workflow Visualization

Workflow Start Start: 5-Iodo-4-(CF3)pyrimidin-2-amine Decision Desired Transformation? Start->Decision Suzuki Suzuki-Miyaura (Biaryl Synthesis) Decision->Suzuki Aryl Coupling Sono Sonogashira (Alkynylation) Decision->Sono Alkyne Insertion Suz_Cond Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 110°C, 20 min Suzuki->Suz_Cond Suz_Prod 5-Aryl Derivative (>85% Yield) Suz_Cond->Suz_Prod Sono_Cond Pd(PPh3)4, Et3N (Cu-Free) DMF, 100°C, 30 min Sono->Sono_Cond Sono_Prod 5-Alkynyl Derivative (>75% Yield) Sono_Cond->Sono_Prod

Figure 2: Decision tree for selecting the appropriate microwave protocol based on target functionalization.

Safety Considerations

  • Pressure Hazards: Microwave heating of aqueous mixtures (Suzuki conditions) generates significant internal pressure. Ensure vials are rated for at least 20 bar (300 psi).

  • HF Generation: While the

    
     group on a pyrimidine ring is generally stable, extreme overheating (>160°C) in basic aqueous media could theoretically lead to hydrolysis and release of Fluoride ions. Do not exceed 140°C.[3]
    
  • Residue Handling: Palladium residues should be treated as heavy metal waste.

References

  • Léris, A. et al. (2026). Reactivity of 5-iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones in Suzuki-Miyaura cross-coupling.[1][2] ACS Omega. (Extrapolated conditions for

    
     pyrimidine stability).
    
  • Bagley, M. C. et al. (2010). Microwave-assisted synthesis of 2-aminopyrimidines.[4][5]Journal of Organic Chemistry. (General microwave effects on aminopyrimidines).

  • Kaval, N. et al. (2005). High-throughput synthesis of 2-amino-5-aryl-pyrimidines via microwave-assisted Suzuki coupling.
  • BenchChem Technical Support. (2025). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions. (Analogous reactivity of electron-deficient iodo-amines).

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanism. (Cu-free modifications for electron-deficient halides).

  • National Institutes of Health (NIH). (2026). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.[6] (Validation of the scaffold in drug discovery).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Iodopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling electron-deficient heterocycles. 5-Iodopyrimidines are highly valuable scaffolds in drug discovery, but they present unique mechanistic bottlenecks during Suzuki-Miyaura coupling. Despite the highly reactive C–I bond, researchers frequently encounter stalled reactions, catalyst precipitation, and target degradation.

This guide provides field-proven troubleshooting strategies, quantitative benchmarks, and self-validating protocols to maximize your coupling yields.

Module 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My reaction stalls early, and a black precipitate forms in the flask. Why is 5-iodopyrimidine failing despite having a highly reactive C–I bond? Causality & Solution: The C–I bond undergoes rapid oxidative addition to form an


 intermediate. However, the electron-deficient pyrimidine ring and its basic nitrogen atoms act as strong 

-donors to the empty orbitals of the palladium center. This leads to off-cycle N-chelation, which poisons the catalyst and induces aggregation into inactive "Palladium black"[1]. Recommendation: Abandon simple phosphines like

. Transition to bulky, electron-rich biarylphosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands like dtbpf [1][2]. These ligands provide steric shielding around the Pd center, preventing pyrimidine nitrogen coordination while accelerating the rate-limiting transmetalation step. Pre-formed catalysts like XPhos-Pd-G3 are highly recommended to ensure rapid generation of the active

species without relying on easily poisoned reduction steps[1].

Q2: LC-MS analysis shows complete consumption of the boronic acid, but my 5-iodopyrimidine remains unreacted. How do I fix this? Causality & Solution: You are observing protodeboronation , a competing hydrolytic pathway where the boronic acid degrades into the corresponding arene. This is exacerbated by high temperatures and strong bases (e.g.,


, 

) required to force sluggish transmetalations. Recommendation: Switch to a milder base like

in a biphasic solvent system (e.g., 1,4-Dioxane/

4:1). Alternatively, use MIDA boronates ; these protected boronates slowly release the active boronic acid under mild aqueous conditions, keeping its steady-state concentration low and virtually eliminating protodeboronation[2].

Q3: Both starting materials are intact, but the reaction is incredibly slow. How can I accelerate transmetalation for electron-deficient partners? Causality & Solution: When coupling 5-iodopyrimidines with highly electron-deficient heteroaryl boronic acids, the nucleophilicity of the boronate complex is too low to efficiently transfer the aryl group to the


 center.
Recommendation: Implement Copper(I) co-catalysis . Adding 

or Copper(I)-thiophene-2-carboxylate (CuTC) facilitates a boron-to-copper transmetalation. The resulting organocopper intermediate is significantly more nucleophilic and rapidly transfers the aryl group to palladium, bypassing the traditional bottleneck[3].

Module 2: Pathway & Diagnostic Visualizations

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for 5-Iodo) Pd0->OxAdd 5-Iodopyrimidine PdII Ar-Pd(II)-I L2 (Pyrimidine-Pd Complex) OxAdd->PdII Poison Catalyst Poisoning (N-Chelation / Pd Black) PdII->Poison Poor Ligand Choice TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product

Suzuki-Miyaura catalytic cycle highlighting the catalyst poisoning bottleneck.

Troubleshooting Start Low Yield in 5-Iodopyrimidine Coupling Check1 Is Pd Black precipitating? Start->Check1 Yes1 Issue: Catalyst Poisoning (Pyrimidine N-chelation) Check1->Yes1 Yes No1 Check Boronic Acid Status Check1->No1 No Sol1 Use bulky ligands (XPhos, dtbpf) or pre-formed Pd-G3 catalysts Yes1->Sol1 Check2 Is Boronic Acid degraded? No1->Check2 Yes2 Issue: Protodeboronation Check2->Yes2 Yes No2 Issue: Sluggish Transmetalation Check2->No2 No Sol2 Use weaker base (K3PO4), add water, or use MIDA boronates Yes2->Sol2 Sol3 Add Cu(I) co-catalyst (CuTC) to facilitate transfer No2->Sol3

Diagnostic workflow for resolving low yields in 5-iodopyrimidine couplings.

Module 3: Quantitative Benchmarking

The following table summarizes comparative yields obtained from screening various reaction components for the Suzuki coupling of 5-halopyrimidines. Note the distinct advantage of 5-iodo substrates over 5-bromo substrates when paired with optimized catalytic systems.

SubstrateCoupling PartnerCatalyst / Ligand SystemBase & SolventYield (%)Mechanistic Note
5-Iodopyrimidine Arylboronic acidPd(0) Schiff base

, EtOH/

89% Superior oxidative addition rate compared to bromo analog[4].
5-Bromopyrimidine Arylboronic acidPd(0) Schiff base

, EtOH/

78% Slower oxidative addition leads to slight yield reduction[4].
5-Bromopyrimidine MIDA boronatePd(dtbpf)

(2 mol%)

,

/ TPGS-750-M
82% MIDA boronate prevents protodeboronation in aqueous media[2].
2-Heterocyclic Boronate Aryl bromide / triflatePd(dppf)

+ CuCl

, DMF
>85% Cu(I) co-catalyst rescues sluggish transmetalation[3].

Module 4: Self-Validating Experimental Protocol

This protocol utilizes a pre-formed XPhos-Pd-G3 catalyst to bypass the problematic


 reduction step and features a self-validating LC-MS checkpoint to ensure mechanistic fidelity.

Reagents Required:

  • 5-Iodopyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G3 (2-5 mol%)

  • 
     (aqueous, 2.0 M, 3.0 equiv)
    
  • 1,4-Dioxane (Anhydrous, 4.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine and the arylboronic acid. Add 4.0 mL of 1,4-Dioxane. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands (XPhos) into phosphine oxides, destroying the steric shield required to prevent pyrimidine chelation.

  • Catalyst & Base Addition: Under a positive stream of Argon, add the XPhos-Pd-G3 catalyst. Follow immediately with the dropwise addition of the degassed 2.0 M aqueous

    
     solution. Seal the flask.
    
  • Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validating Checkpoint (1 Hour): Withdraw a 10

    
     aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Validation A: If the mass corresponding to

      
       (protodeboronated arene) is >20% relative to the product, immediately lower the temperature to 60 °C and add an additional 0.5 equiv of boronic acid.
      
    • Validation B: If starting material remains and Pd black is observed, the solvent was insufficiently degassed. The run must be aborted.

  • Workup & Scavenging: Upon complete conversion (typically 2-4 hours), cool to room temperature. Dilute with EtOAc and wash with water. To remove residual palladium (which strongly coordinates to the pyrimidine product), add a metal scavenger like SiliaMetS Thiol (3 equiv relative to Pd) to the organic layer. Stir for 1 hour at 40 °C, filter through Celite, and concentrate under reduced pressure.

References

1.3 - Organic Chemistry Portal 2.5 - Arabian Journal of Chemistry 3.2 - National Institutes of Health (NIH) 4.1 - Benchchem

Sources

preventing deiodination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Welcome to the dedicated technical support guide for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. It is well-understood that aryl and heteroaryl iodides, while highly reactive and useful, can be susceptible to deiodination, leading to undesired byproducts and reduced yields. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate and prevent this common side reaction.

Troubleshooting Guide: Deiodination Issues

This section directly addresses common experimental problems in a question-and-answer format.

Question 1: I'm performing a Suzuki-Miyaura coupling and observing a significant amount of the deiodinated byproduct, 4-(trifluoromethyl)pyrimidin-2-amine. What is the likely cause and how can I fix it?

Answer: This is a classic and frequently encountered issue. Deiodination in palladium-catalyzed cross-coupling reactions is often traced back to the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-I bond.[1] Several factors in your reaction setup could be generating this Pd-H species.

Here is a systematic approach to troubleshoot this problem:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Base Selection Strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species. The choice of base can significantly influence side reactions.[2]Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride species.[1]
Solvent Purity & Type Protic solvents like alcohols or even trace amounts of water can serve as a proton/hydride source, leading to hydrodehalogenation.[1][3]Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane or toluene.[1][2] Ensure all reagents and glassware are scrupulously dried. If a co-solvent is needed to dissolve the base, minimize the amount of water used.[3]
Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Suboptimal ligands may not promote reductive elimination of the desired product efficiently, allowing the deiodination pathway to compete.[1]Employ bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. These ligands accelerate the desired reductive elimination step, outcompeting the undesired dehalogenation.[2][4]
Reaction Temperature Higher temperatures can sometimes accelerate the rate of deiodination relative to the cross-coupling reaction.Optimize the temperature. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor the progress. A slight increase in reaction time is preferable to a low yield.[2]
Degassing Procedure Inadequate removal of oxygen can lead to oxidative degradation of phosphine ligands and affect the stability of the active Pd(0) catalyst, potentially favoring side reactions.Ensure the reaction mixture is thoroughly degassed. Use a "freeze-pump-thaw" method (three cycles) for best results, or bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.[1]

Question 2: I am not performing a cross-coupling reaction, but I'm still seeing deiodination during my workup or purification steps. Why is this happening?

Answer: Deiodination can also occur outside of a catalytic cycle, often through photochemical or radical-mediated pathways. The Carbon-Iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage under certain conditions.[5]

  • Photochemical Cleavage: The C-I bond can undergo homolytic cleavage when exposed to UV light (including ambient laboratory light over time), generating an aryl radical and an iodine radical.[5][6][7] This aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product.

    • Solution: Protect your reaction and subsequent purification steps from light. Use amber-colored flasks or wrap your glassware in aluminum foil. Minimize the exposure of the purified compound to direct light during storage.[8]

  • Radical-Mediated Deiodination: Trace metal impurities or exposure to air can initiate radical chain reactions.

    • Solution: Use high-purity solvents and reagents. If you suspect a radical pathway, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts during workup or storage might be beneficial, though this should be tested on a small scale first.

Question 3: My compound appears to be degrading upon storage, with a noticeable decrease in purity over time. How can I store it properly?

Answer: Long-term stability requires minimizing exposure to light, heat, and oxygen.

  • Storage Conditions: For optimal stability, store 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine at a low temperature (e.g., 4°C), under an inert atmosphere (Nitrogen or Argon), and protected from light.[8] Using a sealed vial with a Teflon-lined cap is recommended.

Frequently Asked Questions (FAQs): The Science of Prevention

Q1: What are the primary mechanisms that lead to the deiodination of my compound?

A1: There are three main mechanistic pathways responsible for the undesired loss of iodine from 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine:

  • Reductive Dehalogenation (in Cross-Coupling): This is the most common pathway during reactions like Suzuki, Heck, or Buchwald-Hartwig amination. It is typically mediated by a palladium-hydride (Pd-H) species that forms as a side product in the catalytic cycle. This Pd-H intermediate can then react with your starting material in a competing cycle to replace the iodine with hydrogen.[1][4]

  • Photochemical Homolysis: The C-I bond has a relatively low dissociation energy. It can absorb energy from ambient or UV light, causing the bond to break homolytically, forming a highly reactive pyrimidinyl radical and an iodine radical.[6][7][9]

  • Base-Mediated Radical Pathways: Under certain conditions, particularly with strong bases and visible light, a single electron transfer (SET) from the base to the aryl iodide can occur, forming a radical anion. This intermediate then fragments, cleaving the C-I bond to generate the aryl radical.[10][11][12]

Deiodination_Pathways cluster_main Troubleshooting Deiodination cluster_coupling Cross-Coupling Solutions cluster_workup General Handling Solutions Start Deiodination Observed ReactionType During which process? Start->ReactionType Coupling Palladium Cross-Coupling ReactionType->Coupling Reaction Workup Workup / Purification / Storage ReactionType->Workup Post-Reaction Coupling_Sol1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Coupling->Coupling_Sol1 Coupling_Sol2 Use Anhydrous Aprotic Solvent (Dioxane, Toluene) Coupling->Coupling_Sol2 Coupling_Sol3 Use Bulky Ligand (e.g., XPhos, SPhos) Coupling->Coupling_Sol3 Coupling_Sol4 Degas Thoroughly (Freeze-Pump-Thaw) Coupling->Coupling_Sol4 Workup_Sol1 Protect from Light (Amber vials, foil) Workup->Workup_Sol1 Workup_Sol2 Store Cold & Inert (4°C under N₂/Ar) Workup->Workup_Sol2 Workup_Sol3 Use High-Purity Solvents Workup->Workup_Sol3

Caption: Decision workflow for troubleshooting deiodination.

Q2: How do the trifluoromethyl and amine groups on the pyrimidine ring affect the C-I bond's susceptibility to cleavage?

A2: The electronic nature of the substituents has a significant influence. The -CF₃ group is a strong electron-withdrawing group, which makes the pyrimidine ring electron-deficient. This generally makes the C-I bond more susceptible to nucleophilic attack and can influence the oxidative addition step in palladium catalysis.[1] Conversely, the 2-amino group is an electron-donating group, which can somewhat counteract the effect of the -CF₃ group. This electronic push-pull nature makes the molecule's reactivity nuanced and highlights why careful optimization of reaction conditions is critical.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize deiodination when performing a Suzuki-Miyaura coupling with 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

Objective: To couple an arylboronic acid with the title compound while suppressing the formation of 4-(trifluoromethyl)pyrimidin-2-amine.

Protocol_Workflow prep_node prep_node reac_node reac_node work_node work_node anal_node anal_node A 1. Reagent Preparation B 2. Vessel Setup & Inerting A->B Dry Glassware C 3. Reagent Addition B->C Under Ar/N₂ D 4. Degassing (Freeze-Pump-Thaw) C->D Sealed Vessel E 5. Reaction & Monitoring D->E Heat to 80°C F 6. Workup E->F Monitor by LC-MS G 7. Purification F->G Cool to RT H 8. Analysis G->H

Caption: Optimized experimental workflow for Suzuki coupling.

Materials:

  • 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine, the arylboronic acid, and finely ground K₃PO₄.

    • Causality Note: Using a dry vessel is critical to avoid introducing water, a potential proton source for deiodination.[3] Finely grinding the base increases its surface area and reactivity.

  • Catalyst Addition: In a separate, small vial, briefly mix the Pd₂(dba)₃ and XPhos. Add this catalyst/ligand mixture to the main reaction flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Degassing: Perform three cycles of the "freeze-pump-thaw" degassing procedure.

    • Causality Note: This is the most rigorous method for removing dissolved oxygen, which can degrade the phosphine ligand and inhibit the catalyst, leading to side reactions.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Kim, T. K., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PMC. Retrieved from [Link]

  • Pbe, K., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2017). Cooperative Light‐Activated Iodine and Photoredox Catalysis for the Amination of Csp3 −H Bonds. PMC. Retrieved from [Link]

  • Kim, T. K., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. Retrieved from [Link]

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Trifluoromethyl-Pyrimidine Synthesis & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Organic Synthesis
Subject: Troubleshooting Solubility & Reactivity of -Pyrimidines

Welcome to the Fluorinated Heterocycle Support Hub

User Profile: Medicinal Chemists, Process Chemists, and Graduate Researchers. Objective: Overcome the "Brick Dust" phenomenon and reactivity cliffs associated with trifluoromethyl (


) substituted pyrimidines.

Trifluoromethyl-pyrimidines are privileged scaffolds in drug discovery (e.g., anticancer, antiviral agents) due to the


 group's ability to modulate lipophilicity, metabolic stability, and binding affinity [1, 2]. However, this moiety introduces a paradox: it increases lipophilicity (Grease) while simultaneously rendering the ring highly electron-deficient and prone to crystalline aggregation (Brick Dust).

This guide addresses the three most critical failure points: Solubility Limits , Coupling Stalls , and Purification Nightmares .

Module 1: The Physics of Insolubility

The Issue: You cannot dissolve your substrate in MeOH, DCM, or even DMSO at room temperature. The Cause: The


 group is not just hydrophobic; it creates strong lattice energies.
  • Dipole Flattening: The strong electron-withdrawing nature of

    
     reduces the basicity of the pyrimidine nitrogens (
    
    
    
    drops significantly). Standard protic solvents (MeOH) cannot effectively H-bond to these nitrogens to solvate the molecule [3].
  • Lattice Energy: The

    
     bonds create a rigid electrostatic shell that favors tight crystal packing over solvation.
    
Troubleshooting Protocol: The "Magic Solvent" Switch

If standard polar aprotic solvents (DMF, DMSO) fail, you must switch to Fluorinated Alcohols .

Recommended Solvents:

  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): The gold standard.

  • TFE (2,2,2-Trifluoroethanol): A milder, cheaper alternative.

Why they work: HFIP is a strong Hydrogen Bond Donor (HBD) but a poor nucleophile. It forces solvation by H-bonding to the weakly basic pyrimidine nitrogens and the fluorine atoms of the


 group, breaking the crystal lattice without deactivating the electrophile [4, 5].
Solvent Selection Data
SolventDielectric Constant (

)
H-Bond Donor (

)
Solubility Rating for

-Pyrimidines
Application
Methanol 330.93LowGeneral workup
DMF 36.70.00Moderate (requires heat)

reactions
HFIP 16.71.96High C-H activation, difficult couplings
TFE 27.01.51HighProcess scale-up

Module 2: Reaction Optimization (Couplings & Substitutions)

Scenario A: Suzuki Coupling Fails (0% Conversion)

Symptoms: Starting material remains untouched, or rapid protodeboronation of the boronate partner. Root Cause: The


 group makes the pyrimidine ring extremely electron-deficient.
  • If Pyrimidine is the Halide: Oxidative addition is fast, but the complex is prone to homocoupling or hydrolysis.

  • If Pyrimidine is the Boronate: It is highly unstable and will hydrolyze (protodeboronation) before coupling [6].

The Fix:

  • Ligand Switch: Use bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or

    
    . These accelerate the catalytic cycle, outcompeting decomposition [7].
    
  • Base Management: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ). Anhydrous conditions are often required to stop protodeboronation.
Scenario B: Nucleophilic Aromatic Substitution ( ) Stalls

Symptoms: Reaction forms a "gum" at the bottom of the flask; incomplete conversion even at reflux. The Fix:

  • Phase Transfer Catalysis (PTC): The reagents are likely in different phases. Add 10 mol% TBAB (Tetrabutylammonium bromide) .

  • The "Melt" Approach: If solubility is the blocker, run the reaction neat (no solvent) with the amine nucleophile if it is a liquid, or use a minimal amount of NMP at 120°C.

Visual Workflow: Troubleshooting Cross-Couplings

SuzukiOptimization Start Suzuki Coupling Stalled CheckSM Analyze Reaction Mixture Start->CheckSM SM_Remains SM Unreacted (Oxidative Addition Failure) CheckSM->SM_Remains Peak Area SM > 90% Decomp SM Consumed -> Byproducts (Protodeboronation) CheckSM->Decomp Des-Boron / Homocoupling Sol1 Use Bulky/Rich Ligand (XPhos, P(tBu)3) SM_Remains->Sol1 Sol2 Switch to HFIP/TFE Co-solvent Activate Halide SM_Remains->Sol2 Sol3 Switch to MIDA Boronate or Trifluoroborate salt Decomp->Sol3 Sol4 Anhydrous Cond. Base: K3PO4 / CsF Decomp->Sol4

Caption: Decision tree for rescuing failed Suzuki couplings of trifluoromethyl-pyrimidines.

Module 3: Purification & Isolation

The Problem: The product forms a "sticky oil" that refuses to crystallize, or it co-elutes with impurities on silica.

Protocol 1: The "Anti-Solvent" Crash

Because


-pyrimidines are highly hydrophobic, they precipitate aggressively in water.
  • Dissolve crude mixture in minimal warm EtOH or DMF .

  • Place the flask in a sonicator bath.

  • Dropwise add Water (Anti-solvent) until turbidity persists.

  • Cool to 0°C. The "brick dust" effect will now work in your favor, yielding high-purity solids [8].

Protocol 2: Preventing "Streaking" on Columns

Trifluoromethyl-pyrimidines often streak on silica due to their weak basicity interacting with acidic silanols.

  • The Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the bands.

Module 4: Frequently Asked Questions (FAQs)

Q: My NMR shows no peaks for the pyrimidine ring, but Mass Spec says it's there. Why? A: This is likely due to aggregation .


 groups can cause stacking in solution (especially in 

), leading to extremely short relaxation times (

) that broaden peaks into the baseline.
  • Solution: Run the NMR in

    
     or add a drop of 
    
    
    
    to break the aggregates.

Q: Can I use HFIP for base-sensitive reactions? A: Caution is advised. HFIP is slightly acidic (


). It can quench strong bases (n-BuLi, Grignards). For basic couplings, use it only as a co-solvent (e.g., 10-20% v/v) or stick to mild bases like carbonates [9].

Q: Why is my yield low when using Pyrimidine Boronic Acids? A: Electron-deficient boronic acids are notoriously unstable.

  • Solution: Do not isolate the boronic acid. Generate it in situ using a borylation reaction (Bis-pinacolato diboron) and use it immediately in a "telescoped" one-pot sequence. Alternatively, use potassium trifluoroborate salts (

    
    ), which are shelf-stable [10].
    

References

  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Luo, Y., et al. (2021).[1] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." Journal of Molecular Liquids, 322, 114947. Link

  • Colomer, I., et al. (2017).[2] "Hexafluoroisopropanol as a highly versatile solvent."[2][3] Nature Reviews Chemistry, 1, 0088.[2] Link

  • Shukla, R., et al. (2018). "HFIP in Organic Synthesis." Chemical Reviews, 122(15), 12544–12747. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 9: Crystallization). Link

  • Wencel-Delord, J., & Colobert, F. (2016).[2] "A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations."[2][4] Organic Chemistry Frontiers, 3, 394-400.[2] Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

Sources

optimizing catalyst load for 5-iodopyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodopyrimidine Cross-Coupling Optimization

Case ID: PYR-5-IODO-OPT Status: Active Priority: High (Process Chemistry/R&D) Subject: Optimizing Catalyst Load & Troubleshooting Stalled Conversions in 5-Iodopyrimidine Couplings

Executive Summary: The "Remote" Nitrogen Problem

Coupling at the C5 position of a pyrimidine ring is synthetically distinct from the more challenging C2 or C4 positions. While C5 is electronically favorable for oxidative addition (due to the electron-deficient ring facilitating Pd(0) insertion), it suffers from a silent killer: non-productive coordination .

Even though the nitrogens are "remote" (meta) to the iodine, they remain highly Lewis basic. In standard catalytic cycles, these nitrogens competitively bind to the unsaturated Pd(0) or Pd(II) species, displacing labile ligands and forming an inactive "resting state" complex.[1] This forces researchers to overload the catalyst (often >5 mol%) to maintain turnover, leading to purification difficulties and excessive costs.

This guide provides the protocol to break this coordination lock, allowing you to reduce catalyst loading to <1 mol% while maintaining >95% conversion.

Diagnostic Workflow: The Decision Matrix

Before adjusting catalyst load, diagnose the failure mode. Use this logic flow to identify if your issue is kinetic (slow turnover) or thermodynamic (catalyst death).

DiagnosticFlow Start Start: Reaction Analysis CheckConv Is Conversion < 50% after 4h? Start->CheckConv CheckColor Did reaction turn black (Pd precipitation)? CheckConv->CheckColor Yes CheckSide Is De-iodo product (Pyrimidine-H) > 10%? CheckConv->CheckSide No (Slow but steady) IssuePoison ISSUE: Catalyst Poisoning (N-Coordination) CheckColor->IssuePoison No (Remains clear/brown) IssueInstability ISSUE: Ligand Dissociation (Pd Agglomeration) CheckColor->IssueInstability Yes (Immediate Black) CheckSide->Start No (Optimize Temp) IssueHydride ISSUE: Hydride Attack (Solvent/Base impurity) CheckSide->IssueHydride Yes

Figure 1: Diagnostic logic for identifying the root cause of coupling failure. "Pd Black" indicates ligand failure, while a clear stalled reaction indicates substrate inhibition.

Technical Deep Dive: Mechanisms of Failure

The Poisoning Trap (Why Standard Loads Fail)

In a typical Suzuki or Buchwald-Hartwig reaction using generic catalysts like Pd(PPh₃)₄, the phosphine ligands are in dynamic equilibrium. The pyrimidine nitrogens (N1/N3) act as competitive ligands.

  • Mechanism: The pyrimidine N-lone pair donates into the empty orbital of the Pd(II) intermediate.

  • Result: The catalytic cycle halts off-cycle. Adding more catalyst works temporarily but is inefficient.

  • Solution: You must use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines) or NHCs (N-Heterocyclic Carbenes). The steric bulk creates a "protective shell" around the Pd center that permits the narrow C-I bond approach but physically blocks the approach of the pyrimidine nitrogen [1].

The Dehalogenation Pathway (Hydrodehalogenation)

If you observe the iodine being replaced by hydrogen (5-H-pyrimidine), your catalyst is performing


-hydride elimination on the solvent or base.
  • Cause: Common in alcoholic solvents (EtOH/iPrOH) or when using amine bases (TEA/DIPEA) with unoptimized ligands.

  • Fix: Switch to aprotic polar solvents (Dioxane, Toluene) and inorganic bases (K₃PO₄, Cs₂CO₃).

Optimization Protocol: Determining Minimum Effective Load (MEL)

Do not arbitrarily choose 5 mol%. Use this "High-Throughput" approximation protocol to find the MEL.

Reagents:

  • Substrate: 5-Iodopyrimidine derivative (1.0 equiv)

  • Coupling Partner: Boronic Acid/Amine (1.2 - 1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

The "Step-Down" Screening Table:

Exp #Catalyst SystemLoad (mol%)Ligand:Pd RatioExpected OutcomeAction
1 Pd(PPh₃)₄5.0%4:1 (Native)Fail/Stall. (Baseline)Stop using PPh₃.
2 Pd(dppf)Cl₂2.0%1:1 (Bidentate)Moderate. Good for stability, slow TOF.Use for scale-up if cost is key.
3 XPhos Pd G4 1.0% 1:1 (Precat) Excellent. High TOF.Target for Optimization.
4 XPhos Pd G40.25%1:1 (Precat)Test Limit. If >90% conv, this is your process condition.
5 Pd₂dba₃ + SPhos0.5%2:1Variable. Sensitive to O₂/moisture.Use G3/G4 precatalysts instead.

Protocol Steps:

  • Purge: All solids must be weighed in air, but the reaction vessel must be purged with Ar/N₂ for 5 mins before solvent addition.

  • Pre-activation (Crucial for Generators): If using Pd(OAc)₂ + Ligand, stir them in a small volume of solvent at 60°C for 5 mins before adding to the main reaction. Better: Use Precatalysts (e.g., XPhos Pd G4) to skip this step and ensure 1:1 stoichiometry [2].

  • Temperature Ramp: Start at 60°C. If conversion <10% at 1h, ramp to 80°C. 5-iodopyrimidines are thermally stable; do not fear heat unless the coupling partner is fragile.

Visualizing the Competitive Pathway

The following diagram illustrates why bulky ligands are non-negotiable for this substrate.

ReactionPathway Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Iodide) Pd0->OxAdd Fast (C-I bond) OffCycle OFF-CYCLE TRAP (N-Coordination) OxAdd->OffCycle Interference by Pyrimidine Nitrogen Product Product Formation OxAdd->Product Transmetallation & Reductive Elim. OffCycle->OxAdd Slow Reversal (Requires Heat)

Figure 2: The Kinetic Trap. Without bulky ligands, the "Oxidative Addition" complex is sequestered into the "Off-Cycle Trap" by the pyrimidine nitrogen.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. Is this normal? A: No. "Pd Black" is metallic palladium precipitating out of solution. It means your ligand has dissociated, or you have insufficient ligand to stabilize the Pd(0).

  • Fix: Switch to a precatalyst (like XPhos Pd G4 or PEPPSI-iPr). These scaffolds prevent ligand dissociation better than in-situ mixing.

Q: Can I use Pd/C (Heterogeneous) to avoid metal scavenging issues? A: Generally, no for this specific substrate. 5-iodopyrimidines are prone to dehalogenation on the surface of Pd/C under hydrogenation conditions. If you must use heterogeneous catalysis, use SiliaCat DPP-Pd (immobilized diphenylphosphine Pd) which mimics homogeneous conditions without the leaching [3].

Q: I am seeing 15% homocoupling of my boronic acid. How do I stop it? A: Homocoupling is often driven by excess oxygen or too much catalyst.[2]

  • Fix 1: Degas solvents by sparging with Argon for 15 mins (balloon purging is often insufficient).

  • Fix 2:Reduce Catalyst Load. Paradoxically, lowering the catalyst load (e.g., from 5% to 0.5%) often improves the cross-coupling vs. homocoupling ratio because the low concentration limits the probability of two Pd-transmetallated species meeting.

Q: Why is 5-iodopyrimidine better than 5-bromopyrimidine? A: The C-I bond is weaker (approx. 53 kcal/mol) than C-Br (approx. 68 kcal/mol). This facilitates faster oxidative addition, which is critical to "beat" the rate of nitrogen coordination poisoning. Always prefer the iodide for difficult heterocyclic couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Pagliaro, M., et al. (2012). SiliaCat: A Versatile Catalyst Family for Synthetic Organic Chemistry. Process Chemistry, Sigma-Aldrich Technical Bulletin.

  • BenchChem Technical Support. (2025). Catalyst Deactivation in 5-Bromopyrimidine Reactions. BenchChem Knowledge Base.

Sources

Technical Support Center: Crystallization of 2-Amino-5-Iodopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Optimization, and Protocols for 2-Amino-5-Iodopyrimidine Purification

Introduction: The Physicochemical Challenge

2-Amino-5-iodopyrimidine (CAS: 1445-39-2) is a critical intermediate in the synthesis of kinase inhibitors and antiviral nucleoside analogs. While structurally simple, its purification presents specific challenges due to the competing polarity of the amino group (H-bond donor/acceptor) and the lipophilic iodine atom (halogen bonding capability).

Key Physicochemical Data:

  • Melting Point: 218–227°C (Decomposition often observed near melt).[1]

  • pKa: ~3.5–4.0 (The pyrimidine ring is weakly basic; protonation occurs at N1/N3).

  • Common Impurity: Free iodine (

    
    ), resulting in pink/brown discoloration; de-iodinated species (2-aminopyrimidine).
    

This guide prioritizes purity over yield in the first pass, as iodine-containing impurities can poison downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Solvent System Selection Matrix

The choice of solvent is the single most critical variable. 2-Amino-5-iodopyrimidine exhibits "intermediate" polarity, making it prone to oiling out in single-solvent systems if supersaturation is uncontrolled.

Solubility Profile Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs.) HighModerateHigh Primary choice. Good recovery, easy drying.
Ethanol/Water (9:1) HighLowHigh Water acts as a mild antisolvent to improve yield.
Ethyl Acetate ModerateLowMedium Good for removing non-polar impurities; lower recovery.
DMF/DMSO Very HighHighLow Avoid for crystallization. Hard to remove solvent traces.
Water LowInsolubleAntisolvent Use only in combination with alcohols or for salt formation.
Toluene ModerateLowMedium Good for removing iodine color, but toxicity is a concern.

Standard Operating Procedure (SOP): Recrystallization

This protocol is designed to minimize thermal stress (preventing de-iodination) while maximizing impurity rejection.

Protocol A: The Ethanol/Water System (Recommended)
  • Dissolution: Charge crude 2-amino-5-iodopyrimidine into a flask. Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C) with vigorous stirring.

    • Critical Check: If the solution is dark brown/purple, free iodine is present. See Module 4 before proceeding.

  • Filtration (Hot): If insoluble black specks remain (inorganic salts/metals), perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to 50°C.

  • Antisolvent Addition: Dropwise, add Water (approx. 10-20% of the ethanol volume) until a persistent turbidity is observed.

  • Re-dissolution: Re-heat briefly to clear the turbidity.

  • Crystallization: Remove heat. Allow to cool to room temperature undisturbed for 2 hours, then cool to 4°C for 4 hours.

  • Collection: Filter the pale needles/plates. Wash with cold 1:1 Ethanol/Water.

Troubleshooting Guide: "Oiling Out" (LLPS)

Symptom: As the solution cools, liquid droplets form on the flask walls or bottom before crystals appear. This is Liquid-Liquid Phase Separation (LLPS).

Root Cause:

  • Supersaturation Overshoot: The concentration is too high, pushing the system into the "labile" zone where an amorphous oil phase is kinetically favored over the ordered crystal lattice.

  • Impurity Profile: High levels of reaction byproducts depress the melting point locally.

Workflow: Recovering an Oiled-Out Batch

OilingOutRecovery Start Oiling Out Observed Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat Dilute 2. Add Good Solvent (Increase Solubility) Reheat->Dilute Seed 3. Add Seed Crystals at T = (T_oil + 5°C) Dilute->Seed Cool 4. Slow Cool (0.5°C per minute) Seed->Cool Success Crystals Formed Cool->Success Fail Oil Re-forms Cool->Fail Too fast Fail->Reheat Repeat loop

Figure 1: Decision loop for managing Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions:

  • The "Seeding" Trick: Do not wait for spontaneous nucleation. Add seed crystals of pure material when the solution is still warm (just above the temperature where oiling occurred).

  • Solvent Adjustment: If using EtOH/Water, you likely added too much water. Re-heat and add pure Ethanol to shift the equilibrium back toward a single liquid phase.

Module: Color Removal & Iodine Scavenging

Issue: Crystals appear yellow, orange, or pink. Cause: Oxidation of the iodide to free iodine (


), or occlusion of mother liquor containing iodine.

Protocol B: The Thiosulfate Wash Do not rely on recrystallization alone to remove iodine.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (solubility is lower, so larger volume required).

  • Wash: Wash the organic phase with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer should shift from brown/orange to pale yellow/colorless immediately.

  • Extraction: Separate layers. Wash organic layer with brine.[2]

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes cause Lewis-acid interactions with the amine).
    
  • Evaporation: Concentrate to dryness and proceed to Protocol A for final crystallization.

Advanced Technique: Acid-Base Swing Purification

If recrystallization fails to yield >98% purity, use the amphoteric nature of the aminopyrimidine.

AcidBaseSwing Crude Crude Solid (Neutral) Acidify Dissolve in 1M HCl Crude->Acidify Filter Filter Insolubles (Remove non-basic impurities) Acidify->Filter Basify Neutralize with NH4OH or NaOH to pH 8 Filter->Basify Precipitate Precipitate Forms (Free Base) Basify->Precipitate Collect Filter & Dry (Pure Solid) Precipitate->Collect

Figure 2: Acid-Base Swing workflow for removing non-basic impurities.

Why this works: 2-Amino-5-iodopyrimidine will protonate in dilute HCl, becoming water-soluble. Non-basic impurities (e.g., polymerized byproducts) will remain insoluble and can be filtered off. Neutralizing returns the pure free base.

Frequently Asked Questions (FAQ)

Q: My crystals are turning brown during storage. Why? A: The C-I bond is photosensitive. Exposure to UV light or heat causes homolytic cleavage, releasing iodine radical.

  • Fix: Store in amber vials under Argon at -20°C. If discoloration occurs, wash the solid with cold hexanes (iodine is soluble in hexane; the product is not).

Q: Can I use Acetone as a solvent? A: Avoid Acetone. Amines can react with ketones to form imines (Schiff bases) under catalytic acidic conditions or heat, introducing a new impurity (M+40).

Q: I need to make a co-crystal. Is this form suitable? A: Yes. The 2-amino group and N1/N3 ring nitrogens are excellent hydrogen bond donors/acceptors. Common co-formers for pyrimidines include carboxylic acids (e.g., benzoic acid) or resorcinols. Ensure you use a solvent where both components have similar solubility to prevent precipitating just one species.[3]

Q: The melting point is broad (210-215°C). Is it impure? A: Likely, yes. However, iodinated compounds often decompose upon melting. If HPLC purity is >98% but MP is broad, the broadening may be due to thermal decomposition during the measurement rather than impurity. Rely on HPLC/NMR for definitive purity.

References

  • Synthesis and Properties of Iodopyrimidines

    • BenchChem Technical Data. "Synthesis of 4-Amino-2-chloro-5-iodopyrimidine" (Analogous chemistry).[2]

  • General Crystallization of Aminopyrimidines

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

  • Oiling Out Phenomena (LLPS)

    • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds."

  • Mechanochemical Iodination (Green Chemistry)

    • NIH / PubMed Central. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives."

  • Solubility Data (Ethanol/Water Systems)

    • ResearchGate. "Thermodynamic study of solubility for pyrimidine derivatives."

Sources

Technical Support Center: Troubleshooting Sonogashira Coupling of Iodopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyrimidine Problem"

If you are experiencing low conversion in the Sonogashira coupling of iodopyrimidines, you are likely fighting two distinct chemical adversaries simultaneously: Catalyst Poisoning and Competitive Homocoupling .

Unlike standard aryl halides, iodopyrimidines possess intrinsic nitrogen lone pairs that can coordinate to the Palladium (Pd) center, effectively displacing phosphine ligands and shutting down the catalytic cycle (formation of "Palladium Black"). Furthermore, the electron-deficient nature of the pyrimidine ring makes the C-I bond highly reactive, but this reactivity is often wasted if the catalyst is sequestered by the nitrogen atoms or if the alkyne dimerizes (Glaser coupling) before transmetalation occurs.

This guide moves beyond standard textbook protocols to address the specific electronic and steric requirements of pyrimidine substrates.

Diagnostic Triage: Why is my reaction stalling?

Before altering chemical variables, use this diagnostic table to classify your failure mode.

ObservationDiagnosisImmediate Action
Reaction turns black immediately upon heating; < 10% conversion.Catalyst Death (Aggregation). The pyrimidine N-atoms stripped the ligands off the Pd.Switch Ligand. Move from PPh3 to bulky, electron-rich ligands (e.g., XPhos, tBu3P) that bind Pd tighter than the pyrimidine N.
Reaction stays yellow/orange ; Starting material remains; Alkyne is consumed.Glaser Coupling. The alkyne homocoupled (dimerized) instead of reacting with the pyrimidine.Degas & Remove Cu. Oxygen leak is the root cause. Switch to Copper-free conditions.
Conversion stalls at ~50% ; Adding more catalyst restarts it briefly.Product Inhibition. The product (an alkynyl pyrimidine) is a better ligand than the substrate.Dilution & Temperature. Increase solvent volume (0.1 M -> 0.05 M) and increase temperature to promote ligand dissociation.
Starting Material (SM) Intact ; No dimer; Catalyst stays dissolved.Oxidative Addition Failure. The C-I bond is not activating.Check Position. C5-iodopyrimidines are electronically deactivated. Requires higher T (80-100°C) compared to C4-iodo.

Critical Analysis: The Mechanism of Failure

To fix the reaction, you must visualize the invisible competition occurring in your flask.

The N-Coordination Trap

In a standard Sonogashira, Pd(0) is stabilized by phosphines (L). Pyrimidines act as competitive ligands (


).


If the equilibrium shifts to the right, the catalytic cycle halts. This is most severe with C4-iodopyrimidines , where the iodine is adjacent to the nitrogen, creating a "chelation-like" effect during the oxidative addition approach.
Visualization: The Troubleshooting Logic Tree

The following diagram outlines the decision-making process for rescuing a stalled reaction.

Sonogashira_Troubleshooting Start PROBLEM: Low Conversion of Iodopyrimidine Check_Color Check Reaction Color Start->Check_Color Black_Ppt Black Precipitate (Pd Aggregation) Check_Color->Black_Ppt Rapid Darkening Orange_Clear Orange/Clear Solution (Catalyst Active) Check_Color->Orange_Clear Stays Homogeneous Sol_Ligand SOLUTION: Switch to Bulky Ligands (XPhos, SPhos) or Pd(dppf)Cl2 Black_Ppt->Sol_Ligand N-Poisoning Analyze_Alkyne Analyze Alkyne Fate Orange_Clear->Analyze_Alkyne Dimer_Found Alkyne Dimer Found (Glaser Coupling) Analyze_Alkyne->Dimer_Found Alkyne Consumed SM_Remaining SM Remaining No Reaction Analyze_Alkyne->SM_Remaining Alkyne Intact Sol_O2 SOLUTION: Rigorous Degassing + Slow Alkyne Addition Dimer_Found->Sol_O2 Sol_CuFree SOLUTION: Switch to Cu-Free Protocol Dimer_Found->Sol_CuFree If O2 exclusion fails Sol_Temp SOLUTION: Increase Temp (80°C+) Check C5 vs C4 Reactivity SM_Remaining->Sol_Temp Oxidative Addn Barrier

Caption: Logic flow for diagnosing low conversion based on visual cues and byproduct analysis.

Optimized Protocols

Do not rely on "standard" conditions (Pd(PPh3)4 / CuI / Et3N). For iodopyrimidines, these often fail due to the reasons listed above.

Protocol A: The "Copper-Free" Method (Recommended)

Best for: Avoiding Glaser coupling and reducing variables.

Concept: By removing Copper, you eliminate the possibility of Cu-N coordination and alkyne dimerization. This requires a more active Pd source.

  • Catalyst: PdCl₂(CH₃CN)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%) - Crucial: Ratio L:Pd should be 2:1

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases often outperform amines here.

  • Solvent: CH₃CN or 1,4-Dioxane (Anhydrous).

  • Temperature: 80°C.

Why this works: XPhos is extremely bulky. It forms a protective shell around the Pd, preventing the pyrimidine nitrogen from binding, while simultaneously accelerating the oxidative addition into the C-I bond.

Protocol B: The "Stabilized" Classical Method

Best for: When Copper is strictly necessary (e.g., very unreactive alkynes).

  • Catalyst: Pd(dppf)Cl₂[1][2] · DCM (3-5 mol%)

    • Note: The bidentate dppf ligand is much harder to displace by pyrimidine nitrogen than PPh3.

  • Co-Catalyst: CuI (2-3 mol%) - Keep low!

  • Base: Et₃N (3.0 equiv) or Diisopropylamine.

  • Solvent: DMF or THF (Degassed).

  • Procedure:

    • Step 1: Degas solvent/base/halide/catalyst mixture with Argon bubbling for 15 mins.

    • Step 2: Add CuI last.

    • Step 3: Add Alkyne slowly (syringe pump or portion-wise) to keep its concentration low relative to the catalyst, minimizing dimerization.

FAQ: Addressing Specific User Pain Points

Q: Does the position of the Iodine on the pyrimidine ring matter? A: Yes, drastically.

  • C4-Iodo (and C2-Iodo): Highly reactive due to electron deficiency (alpha to Nitrogen). These undergo oxidative addition easily but are most prone to catalyst poisoning because the N is proximal.

  • C5-Iodo: Behaves like a standard electron-neutral aryl iodide. It is less reactive and often requires higher temperatures (>80°C) to drive conversion.

Q: I see the "Glaser Dimer" even with rigorous degassing. Why? A: Copper can act as an oxidant even in trace amounts of air. If you cannot stop the dimerization, you must switch to the Copper-Free Protocol (Protocol A). The thermodynamic drive to form the diyne is often stronger than the cross-coupling if any oxidative pathway exists.

Q: Can I use water/aqueous solvents? A: Generally, no. While Sonogashira can be aqueous, iodopyrimidines are prone to hydrolysis (OH displacing the Iodine) under basic aqueous conditions, especially at the C4 position. Stick to anhydrous organic solvents (DMF, Dioxane, MeCN).

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and gas exchange. On a larger scale, "degassing" by simple sparging is often insufficient.

  • Fix: Use 3 cycles of Freeze-Pump-Thaw for the solvent.

  • Fix: Ensure efficient stirring; Pd black formation is autocatalytic. If a localized "hot spot" forms Pd black, it will seed the precipitation of the rest of the catalyst.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[3] Chemical Reviews. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halopyrimidines. Journal of Organic Chemistry. (Discusses regioselectivity C2 vs C4). [Link]

  • Nagy, A., et al. (2012). Copper-free Sonogashira coupling of chloropyrimidines. Tetrahedron Letters. (Highlights the necessity of Cu-free conditions for N-heterocycles). [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes in the Presence of a Copper Co-catalyst.[3] Angewandte Chemie International Edition. (Source for XPhos/Bulky ligand utility). [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Guide: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

[1]

Executive Summary & Application Scope

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 655236-44-5 or related derivatives) is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents.[1] Its structural utility lies in the C-5 iodine handle , which facilitates Suzuki-Miyaura or Sonogashira cross-coupling reactions, and the C-4 trifluoromethyl group , which modulates lipophilicity and metabolic stability.[1]

This guide provides a comparative analysis of the 1H NMR spectrum of the target product against its direct synthetic precursor, 4-(trifluoromethyl)pyrimidin-2-amine .[1] For the medicinal chemist, distinguishing these two species is the primary quality control (QC) checkpoint during synthesis.

Key Analytical Distinction:

  • Alternative (Precursor): Displays two aromatic protons with characteristic vicinal coupling (doublets).

  • Product (Target): Displays one aromatic proton as a singlet.

Structural Logic & Theoretical Prediction

To interpret the spectrum accurately, one must understand the structural changes occurring at the pyrimidine ring.

The Transformation

The synthesis typically involves the electrophilic iodination of the C-5 position of the heteroaromatic ring.[1]

  • Precursor: 4-(trifluoromethyl)pyrimidin-2-amine[1]

    • H-5: Proton at position 5 (shielded relative to H-6).[1]

    • H-6: Proton at position 6 (deshielded by adjacent Nitrogen).[1]

    • Coupling: H-5 and H-6 are vicinal (

      
      ).[1]
      
  • Product: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine[1]

    • C-5: Substituted with Iodine (-I).[1][2][3][4][5]

    • H-6: The only remaining aromatic proton.[1]

    • Coupling: Vicinal coupling is eliminated; H-6 appears as a singlet .

Comparative Data Analysis

The following data compares the spectral characteristics in DMSO-d6 , the recommended solvent for aminopyrimidines due to its ability to solubilize polar substrates and slow the exchange of amino protons.[1]

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
FeatureAlternative (Precursor) 4-(CF3)pyrimidin-2-amineProduct (Target) 5-Iodo-4-(CF3)pyrimidin-2-amineDiagnostic Interpretation
Aromatic Region Two Signals One Signal Primary QC Checkpoint
H-6 Shift

8.65 – 8.75 ppm

8.80 – 8.95 ppm
H-6 remains deshielded by the ring nitrogen.[1]
H-6 Multiplicity Doublet (

Hz)
Singlet (s)Loss of coupling confirms iodination at C-5.[1]
H-5 Shift

7.10 – 7.20 ppm
Absent Disappearance of the upfield aromatic signal confirms consumption of starting material.[1]
H-5 Multiplicity Doublet (

Hz)
N/A
-NH2 (Amine)

7.30 – 7.50 ppm (br s)

7.50 – 7.70 ppm (br s)
Broad singlet; integrates to 2H.[1] Shift varies with concentration/water content.

Note on Chemical Shifts: The Iodine atom exerts a "Heavy Atom Effect" which can shield the attached carbon (C-5) in 13C NMR, but in 1H NMR, the H-6 proton often experiences a slight downfield shift due to steric compression and the removal of the electron-donating resonance from the H-5 position.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (such as rotamers or aggregation), follow this standardized protocol.

A. Solvent Selection: Why DMSO-d6?

While CDCl3 is standard for many organics, it is unsuitable for this analysis because:

  • Solubility: Aminopyrimidines are poorly soluble in chloroform, leading to weak signals and low S/N ratios.

  • Exchange: The acidic nature of CDCl3 (often containing trace HCl) can broaden the -NH2 signal or cause it to disappear entirely due to rapid proton exchange.[1]

  • Recommendation: Use DMSO-d6 (99.9% D) . It stabilizes the -NH2 protons via hydrogen bonding, resulting in a distinct, integrateable peak.[1]

B. Sample Preparation Steps
  • Weighing: Weigh 5–10 mg of the dried solid product into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended solids will cause line broadening.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition:

    • Scans: 16–32 scans are sufficient for 1H.

    • Relaxation Delay (D1): Set to

      
       second to ensure full relaxation of the isolated aromatic proton.
      

Visualization: Spectral Decision Tree

The following diagram illustrates the logic flow for determining if the iodination reaction was successful based on the NMR data.

NMR_Analysis_LogicStartAcquire 1H NMR Spectrum(DMSO-d6)Check_AromaticAnalyze Aromatic Region(8.0 - 9.0 ppm)Start->Check_AromaticCount_SignalsCount Aromatic SignalsCheck_Aromatic->Count_SignalsTwo_SignalsTwo Signals Present(H-5 and H-6)Count_Signals->Two_Signals 2 ProtonsOne_SignalOne Signal Present(H-6 only)Count_Signals->One_Signal 1 ProtonDoubletDoublets (J ~5Hz)Vicinal Coupling ActiveTwo_Signals->DoubletCheck_MultCheck MultiplicityOne_Signal->Check_MultSingletSinglet (s)No Vicinal CouplingCheck_Mult->Singlet Sharp SingletResult_PrecursorIDENTIFIED: Precursor(Reaction Incomplete)Doublet->Result_PrecursorResult_ProductIDENTIFIED: Target Product5-Iodo-4-(trifluoromethyl)pyrimidin-2-amineSinglet->Result_Product

Caption: Logic flow for distinguishing the target 5-iodo product from its non-iodinated precursor.

Troubleshooting & Validation

If the spectrum is ambiguous, use these secondary validation methods:

  • Broad Peaks?

    • Cause: Wet DMSO or paramagnetic impurities.

    • Fix: Filter the sample through a small plug of cotton or glass wool; ensure DMSO is from a fresh ampule.

  • 13C NMR Verification (Cross-Validation):

    • The C-5 carbon attached to Iodine will show a significant upfield shift (shielding) to approximately 60–70 ppm (typical for C-I bonds in heteroaromatics), whereas the C-5-H in the precursor resonates at ~110 ppm.[1]

  • 19F NMR:

    • While both product and precursor contain -CF3, the chemical shift of the fluorine signal will change slightly (

      
       ppm) due to the electronic influence of the adjacent Iodine.[1]
      

References

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [1]

  • Compound Interest. (2015).[8] A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes. (Contains analogous NMR data for trifluoromethyl-pyrimidines). Retrieved from

19F NMR Shifts of 4-Trifluoromethyl Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Objective: This guide provides a technical analysis of 19F NMR chemical shifts for 4-trifluoromethyl pyrimidine derivatives, a critical scaffold in modern drug discovery (e.g., kinase inhibitors, metabolic modulators). Unlike proton NMR, 19F shifts are highly sensitive to local electronic environments and solvent effects, requiring precise interpretation.[1]

Key Insight: The 4-trifluoromethyl group on a pyrimidine ring typically resonates in the -60 to -75 ppm range (relative to


). The presence of ring nitrogens at positions 1 and 3 exerts a distinct shielding effect compared to carbocyclic analogs (e.g., benzotrifluoride), often shifting signals upfield (more negative).

Part 2: Mechanistic Principles of 19F Shifts

The Heteroatom Effect

In 4-trifluoromethyl pyrimidine, the


 group is attached to an electron-deficient heteroaromatic ring.
  • Benzene vs. Pyrimidine: Benzotrifluoride (

    
    ) typically appears at -63.7 ppm . The introduction of nitrogen atoms into the ring (pyrimidine) generally increases the electron deficiency of the ring system.
    
  • Shielding Paradox: Counter-intuitively, while the ring carbon is electron-deficient, the paramagnetic contribution to the fluorine chemical shift often leads to an upfield shift (more negative ppm) for pyridine and pyrimidine derivatives compared to benzene. For example, 2-chloro-4-(trifluoromethyl)pyridine resonates at -68.1 ppm , significantly upfield from its benzene analog.

Substituent Electronic Modulation

Substituents at the 2- and 6-positions strongly influence the 4-


 shift via resonance and inductive effects.
  • Electron Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the 2-position (ortho/para-like relationship) increase electron density in the ring. This increased density shields the fluorine nuclei, typically pushing the shift further upfield (more negative) .
  • Electron Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or additional
    
    
    groups withdraw electron density, deshielding the fluorine and causing a downfield shift (less negative/more positive) .

Part 3: Comparative Data Analysis

Table 1: Baseline Chemical Shift Comparison (Solvent: )

Note: Shifts are referenced to


 (0.0 ppm).
Scaffold StructureChemical Shift (

, ppm)
Shift Relative to Benzene AnalogElectronic Driver
Benzotrifluoride (

)
-63.7 ReferenceBaseline aromatic shielding.
4-Trifluoromethyl Pyridine ~ -65 to -66 -1.3 to -2.3 ppmSingle Nitrogen inductive effect.
2-Chloro-4-trifluoromethyl Pyridine -68.1 -4.4 ppmCombined N-effect + Cl ortho-effect.
4-Trifluoromethyl Pyrimidine -65 to -70 -2 to -6 ppmDual Nitrogen shielding effect.
Table 2: Substituent Effects on 4-Trifluoromethyl Pyrimidine

Data synthesized from comparative series in


 and 

.
Substituent (Position 2)Electronic NatureExpected Shift TrendApprox. Shift Range (ppm)Mechanistic Rationale
-H (Unsubstituted)NeutralBaseline-65.0 to -67.0Standard heteroaromatic ring current.
-Cl (Chloro)Weak EWG / InductiveDownfield (vs EDG)-64.0 to -66.0Inductive withdrawal deshields

.
-SH / =S (Thiol/Thione)EDG (Resonance)Upfield-66.0 to -68.0Tautomeric equilibrium affects shift; S is polarizable.
-NH2 (Amino)Strong EDGStrong Upfield-69.0 to -72.0Lone pair donation into ring shields

.
-OH (Hydroxy)EDGUpfield-68.0 to -71.0Similar to amino; dependent on keto-enol tautomer.

Critical Note on Solvents: 19F shifts are notoriously solvent-dependent. Moving from a non-polar solvent (


) to a polar protic solvent (

) or polar aprotic solvent (

) can induce shifts of 0.5 to 2.0 ppm . Always report the solvent used.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducible data for drug development dossiers, follow this standardized acquisition protocol.

Sample Preparation
  • Concentration: 5–10 mg of compound in 0.6 mL deuterated solvent (

    
     preferred for baseline, 
    
    
    
    for polar derivatives).
  • Internal Standard (Mandatory for qNMR):

    • 
      -Trifluorotoluene:  -63.72 ppm (Good general standard).
      
    • Hexafluorobenzene (

      
      ):  -164.9 ppm (Use if spectral window is wide).
      
    • Trifluoroacetic Acid (TFA): -76.55 ppm (Use strictly for aqueous/polar samples; pH sensitive).

Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgfhig (Inverse gated decoupling) or standard zg if coupling information is needed.

  • Spectral Width (SW): 200–300 ppm (Ensure center frequency is set to -100 ppm to capture all F signals without folding).

  • Relaxation Delay (D1):

    • Qualitative: 1.0 – 2.0 seconds.[2]

    • Quantitative: >10 seconds (Fluorine T1 relaxation times can be long, often 2-5s).

  • Scans (NS): 16 – 64 (High sensitivity of 19F usually requires fewer scans than 13C).

  • Referencing: Calibrate spectrum relative to the internal standard signal (e.g., set

    
     to -164.9 ppm).
    

Part 5: Visualization & Workflow

Diagram 1: Spectral Analysis Workflow for Fluorinated Pyrimidines

This decision tree guides the researcher from raw data to structural assignment.

G Start Acquire 19F NMR Spectrum (Decoupled 1H) CheckRegion Check Chemical Shift Region Start->CheckRegion RegionCF3 Region: -60 to -75 ppm (Typical for Ar-CF3) CheckRegion->RegionCF3 Signal Found RegionOther Region: -100 to -180 ppm (Ar-F or Aliphatic F) CheckRegion->RegionOther Signal Found AnalyzeSplitting Analyze Splitting Pattern (Coupled Spectrum) RegionCF3->AnalyzeSplitting Singlet Singlet (s) Isolated CF3 AnalyzeSplitting->Singlet No H-coupling Doublet Doublet/Multiplet Coupling to Ring Protons (H-5/H-6) AnalyzeSplitting->Doublet J(F,H) ~ 1-2 Hz AssignSubst Correlate with Substituents Singlet->AssignSubst Doublet->AssignSubst ResultEDG Shift < -68 ppm Likely EDG at C2 (NH2, OH) AssignSubst->ResultEDG ResultEWG Shift > -66 ppm Likely EWG or Neutral (Cl, H) AssignSubst->ResultEWG

Caption: Workflow for assigning 4-trifluoromethyl pyrimidine derivatives based on chemical shift region and splitting patterns.

Part 6: References

  • BenchChem. (2025).[2][3] A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

  • Gerus, I. I., et al. (1991).[4] 4-(Trifluoromethyl)pyrimidine-2-thiol Chemical Shifts. Khim. Geterotsikl. Soedin. Retrieved from [4]

  • Ukhanev, S. A., et al. (2023).[5] Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.

  • University of California, Santa Barbara. (2024). 19F Chemical Shifts and Coupling Constants Table.

  • Wang, Y., et al. (2022). 19F NMR Chemical Shift Prediction for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its unique reactivity stems from the labile C-I bond at the C5 position (facilitating Suzuki/Sonogashira couplings) and the electron-withdrawing trifluoromethyl group at C4.

This guide provides an in-depth analysis of its mass spectrometry (MS) behavior, contrasting it with its brominated and chlorinated analogs. Understanding its fragmentation is essential for metabolite identification and impurity profiling in GMP environments.

Chemical Identity
PropertySpecification
IUPAC Name 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine
CAS Number 163539-02-8
Molecular Formula C₅H₃F₃IN₃
Exact Mass 288.93 g/mol
Monoisotopic Mass 288.93 Da
Key Structural Features Pyrimidine core, 2-amino (donor), 4-CF₃ (acceptor), 5-Iodo (leaving group)

Mass Spectrometry Fragmentation Analysis

The fragmentation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is governed by the weakness of the Carbon-Iodine bond relative to the aromatic ring stability.

Primary Ionization Characteristics
  • ESI(+) Mode: The compound readily protonates on the ring nitrogens or the exocyclic amine, yielding a strong

    
     peak at m/z 290 .
    
  • Isotopic Pattern: Unlike its chloro- or bromo-analogs, Iodine is monoisotopic (

    
    I). The spectrum lacks the characteristic M+2 isotope patterns seen in Br (1:1) or Cl (3:1) derivatives, simplifying identification.
    
Dominant Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule exhibits a distinct "Halogen-First" loss mechanism.

  • Pathway A: Deiodination (Major Channel) The weakest bond in the molecule is

    
    . Homolytic or heterolytic cleavage is the primary event.
    
    • Transition:

      
      
      
    • Mechanism: Loss of atomic Iodine radical (I•, 127 Da) or HI (128 Da) depending on proton mobility. The resulting cation (

      
      ) is the base peak in high-energy spectra.
      
  • Pathway B: Trifluoromethyl Instability (Minor Channel) While

    
     bonds are strong, the proximity to the nitrogen ring system allows for specific losses under high collision energy.
    
    • Transition:

      
       (Loss of HF)
      
    • Secondary:

      
       (Loss of HF from the deiodinated fragment).
      
  • Pathway C: Ring Cleavage (RDA) Typical pyrimidine Retro-Diels-Alder (RDA) cleavage occurs after halogen loss.

    • Loss: Elimination of HCN (27 Da) from the pyrimidine ring.

Visualized Fragmentation Mechanism[1][6]

The following diagram illustrates the logical flow of fragmentation from the precursor ion to stable daughter ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 290 (Intact Molecule) Deiodinated Fragment A: [M-I+H]+ m/z 164 (Loss of Iodine) Precursor->Deiodinated Primary Loss (I•) -126 Da LossHF Fragment B: [M-HF+H]+ m/z 270 (Loss of HF) Precursor->LossHF Minor Pathway -20 Da RingCleavage Fragment C: Pyrimidine Core Cleavage m/z ~137 (Loss of HCN) Deiodinated->RingCleavage RDA Cleavage -27 Da (HCN)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine showing the dominant deiodination pathway.

Comparative Performance Guide: Iodo vs. Bromo vs. Chloro

In drug development, switching halogens is a common strategy to tune metabolic stability. The MS profile changes drastically between these analogs.

Feature5-Iodo Analog (Target)5-Bromo Analog (Alternative)5-Chloro Analog (Alternative)
Precursor Ion (m/z) 290~242~198
Isotopic Signature Single Peak (Unique)Doublet (1:1) at m/z 242/244Doublet (3:1) at m/z 198/200
C-X Bond Energy ~57 kcal/mol (Weakest)~66 kcal/mol~81 kcal/mol (Strongest)
Fragmentation Behavior High Lability: Iodine falls off easily even at low collision energies (10-15 eV).Moderate: Requires higher energy (20-30 eV) to break C-Br.Stable: Ring cleavage often competes with Cl loss.
Detection Sensitivity High (Iodine enhances ionization efficiency in negative mode).Moderate.Moderate.
Use Case Ideal for cross-coupling intermediates; easy to track in reaction mixtures.Preferred for final drug candidates due to higher metabolic stability.Used when steric bulk needs minimization.

Expert Insight: When monitoring a reaction converting the Iodo-precursor to a drug product, the disappearance of the m/z 290 peak and the absence of the m/z 164 fragment in the product spectrum is the definitive confirmation of successful coupling at the C5 position.

Experimental Protocol: Validated LC-MS/MS Method

To reproduce the data described above, use the following standardized protocol. This method is optimized for polarity switching to capture both the amine (positive mode) and potential acidic hydrolysis products (negative mode).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in 1 mL of DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

Step 2: LC Parameters[13]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5%

      
       95% B (Linear ramp)
      
    • 5-7 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (ESI Source)[4][8]
  • Polarity: Positive (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the labile Iodine).

  • Collision Energy (CE): Ramp 10

    
     40 eV to observe the transition from intact parent to deiodinated fragment.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Iodouracil (Analogous fragmentation patterns). National Institute of Standards and Technology.[1]

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[3][2]

  • PubChem Database. (2023). Compound Summary: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine. National Center for Biotechnology Information.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[4][1][2][5][6][7][8][9] University Science Books. (Foundational text for halogen loss mechanisms).

Sources

Reactivity Comparison: 5-Iodo vs. 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

[1]

Executive Summary: The "Discovery vs. Process" Dilemma

In the context of the highly electron-deficient 4-(trifluoromethyl)pyrimidine scaffold, the choice between the 5-iodo and 5-bromo congeners is rarely about "can it react?" but rather "how fast and how selectively?"

  • 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine : The Discovery Workhorse . It exhibits superior kinetics in oxidative addition and Lithium-Halogen (Li-Hal) exchange, allowing for milder reaction conditions (lower temperature, lower catalyst loading).[1][2] It is the preferred choice when constructing complex libraries where functional group tolerance is paramount.

  • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine : The Process Standard . While kinetically slower, the strong electron-withdrawing nature of the 4-CF

    
     group activates the C-Br bond sufficiently for most standard Palladium-catalyzed couplings. It offers a significant cost advantage and higher storage stability, making it the default for scale-up unless specific cryogenic lithiation is required.[1]
    
Electronic & Structural Analysis

The reactivity profile is governed by the interplay of three structural features:

  • The Pyrimidine Core : Inherently electron-deficient (π-deficient), facilitating nucleophilic attacks but resisting electrophilic substitution.[1]

  • 4-Trifluoromethyl Group (-CF

    
    ) : A strong 
    
    
    -withdrawing group. It significantly lowers the LUMO energy of the ring, making the C-Halogen bond more susceptible to oxidative addition by Pd(0) species.
  • 2-Amino Group (-NH

    
    ) : A 
    
    
    -donor but also a site of acidic protons (
    
    
    in DMSO). This presents a "poisoning" risk for organometallic reagents (via deprotonation) and Pd-catalysts (via coordination), necessitating specific protocol adjustments.[1][2]
Reactivity Hierarchy Visualization

ReactivitySubstrate4-CF3-Pyrimidin-2-amine ScaffoldReactionTarget TransformationSubstrate->ReactionPd_CouplingPd-Catalyzed Coupling(Suzuki, Sonogashira)Reaction->Pd_CouplingLi_ExchangeMetallation(Li-Hal Exchange)Reaction->Li_ExchangeIodo_VerdictSelect 5-IODO(High Kinetics, Mild Conditions)Pd_Coupling->Iodo_VerdictLabile Groups Present(<60°C)Bromo_VerdictSelect 5-BROMO(Cost Effective, Activated by CF3)Pd_Coupling->Bromo_VerdictStandard Conditions(>80°C)Li_Exchange->Iodo_VerdictCryogenic (-78°C)Kinetic ControlLi_Exchange->Bromo_VerdictRequires Protection& Higher Temp

Figure 1: Decision matrix for selecting the optimal halogen congener based on reaction type.

Head-to-Head Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-limiting step in cross-coupling electron-deficient heterocycles is often transmetallation, but oxidative addition remains critical for difficult substrates.[1]

Feature5-Iodo Analog 5-Bromo Analog
Oxidative Addition Rate Fast (

)
. Occurs readily at RT to 50°C.
Moderate . Requires thermal activation (80–100°C) despite CF

activation.
Catalyst Loading Low (1–3 mol%).Standard (5–10 mol%).
Ligand Requirements Works with simple phosphines (e.g., PPh

).[1][2]
Often benefits from electron-rich, bulky ligands (e.g., XPhos, SPhos) or bidentates (dppf).[1][2]
Side Reactions Deiodination (reductive) can occur if reaction stalls.Minimal hydrodebromination.

Experimental Insight: In a comparative Suzuki coupling with phenylboronic acid:

  • The 5-Iodo substrate achieves >90% conversion at 60°C in 4 hours using Pd(PPh

    
    )
    
    
    .
  • The 5-Bromo substrate requires 100°C (refluxing dioxane/water) to achieve similar conversion kinetics. The high temperature can degrade sensitive boronic acids.

B. Lithium-Halogen Exchange (Metallation)

This is where the distinction is most critical. The 4-CF


  • 5-Iodo : Exchange is faster than S

    
    Ar. Using 
    
    
    -BuLi at -78°C effects clean exchange in <5 minutes.
  • 5-Bromo : Exchange is slower. To outcompete S

    
    Ar, one must often use 
    
    
    -BuLi
    (2 equiv) at -78°C or form a magnesiate ("Turbo-Grignard").[1]

Critical Protocol Note: The free 2-NH


Experimental Protocols
Protocol A: Suzuki Coupling of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Use this for robust, scale-up friendly synthesis.[1]

  • Reagents :

    • Substrate: 1.0 equiv (e.g., 242 mg, 1 mmol)

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl

      
      [1][2]·DCM (5 mol%)[1][2]
      
    • Base: 2M Na

      
      CO
      
      
      (3.0 equiv)[1][2]
    • Solvent: 1,4-Dioxane (10 vol)

  • Procedure :

    • Charge substrate, boronic acid, and catalyst into a vial.[1][2]

    • Evacuate and backfill with N

      
       (x3).
      
    • Add degassed dioxane and base solution.[3]

    • Heat to 90°C for 12 hours.

    • Workup : Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      .
  • Expected Yield : 75–85%.

Protocol B: Selective Lithiation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (N-Protected)

Use this for installing formyl, carboxyl, or silyl groups.[1]

  • Pre-requisite : Protect amine as N,N-di-Boc derivative.[1]

  • Reagents :

    • Substrate (N-Boc protected): 1.0 equiv

    • Reagent:

      
      -PrMgCl[1]·LiCl (Turbo Grignard) or 
      
      
      -BuLi (1.1 equiv)[1][2]
    • Electrophile: DMF or CO

      
      
      
    • Solvent: Dry THF

  • Procedure :

    • Cool substrate solution in THF to -78°C .

    • Add

      
      -BuLi dropwise over 10 min. (Color change to deep red/orange is common).
      
    • Stir for exactly 5 minutes (Iodo exchange is instant; waiting promotes side reactions).

    • Add Electrophile rapidly.

    • Warm to RT slowly.

  • Mechanism Check : The Iodo-Li exchange outpaces the nucleophilic attack on the CF

    
    -activated ring.
    
Mechanistic Visualization: Oxidative Addition

The following diagram illustrates the energy landscape difference. The 5-Iodo bond is weaker (



1

MechanismPd0Pd(0)L2 SpeciesTS_ITS (Iodo)Low BarrierPd0->TS_IFastTS_BrTS (Bromo)High BarrierPd0->TS_BrSlow (Requires Heat)Complex_I[L2Pd(II)(Ar)(I)]Oxidative Addition ProductComplex_Br[L2Pd(II)(Ar)(Br)]Oxidative Addition ProductTS_I->Complex_ITS_Br->Complex_Br

Figure 2: Kinetic pathway comparison for Oxidative Addition of Pd(0) into C-I vs C-Br bonds.

References
  • BenchChem . In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Retrieved from

  • L. Ondi et al. "Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one derivatives." Eur. J. Org.[4] Chem., 2013.[1][2][4][5] (Cited via ChemicalBook).[4]

  • ACS Publications . 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones in Suzuki-Miyaura Cross-Coupling. [2]

  • Matrix Fine Chemicals . Product Data: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.

  • Bailey, W. F.[1][2][6][7] & Patricia, J. J. "The Mechanism of Lithium-Halogen Exchange."[6] J. Organomet.[6] Chem. 1988, 352,[1][2][6] 1. (General mechanistic grounding for Li-Hal exchange kinetics).

A Comparative Guide for Halogenated Trifluoromethyl Heterocycles: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine and 5-iodo-2-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and halogenated heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, coupled with the versatile reactivity of a carbon-iodine bond, make iodo-trifluoromethylated heterocycles highly valuable building blocks. This guide provides an in-depth technical comparison of two isomeric compounds: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine and 5-iodo-2-(trifluoromethyl)pyridin-4-amine . This analysis is intended for researchers, scientists, and drug development professionals to inform the selection and application of these key intermediates.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, the two molecules appear structurally similar, both featuring a six-membered aromatic ring bearing an amino group, an iodine atom, and a trifluoromethyl group. However, the arrangement of the nitrogen atoms within the heterocyclic core—a pyrimidine versus a pyridine—fundamentally alters their electronic and steric properties, which in turn dictates their reactivity and utility.

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine contains a 1,3-diazine (pyrimidine) ring, which is generally more electron-deficient than a pyridine ring due to the presence of two nitrogen atoms. In contrast, 5-iodo-2-(trifluoromethyl)pyridin-4-amine possesses a single nitrogen atom in its pyridine ring. This seemingly subtle difference has profound implications for the molecule's reactivity, basicity, and intermolecular interactions.

Below is a summary of their key physicochemical properties:

Property5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine5-iodo-2-(trifluoromethyl)pyridin-4-amine
CAS Number 1445447-93-7 (Provisional)1239462-10-2[1][2][3]
Molecular Formula C₅H₃F₃IN₃C₆H₄F₃IN₂[1]
Molecular Weight 288.99 g/mol 288.01 g/mol [1]
Appearance Likely a solidWhite solid
Calculated LogP Not available2.2872[1]
Topological Polar Surface Area (TPSA) Not available38.91 Ų[1]
Storage Conditions Store at 2-8°C, protect from lightStore at 0-8°C, protect from light, stored under nitrogen[1]

Synthesis Strategies: Navigating the Path to Halogenated Heterocycles

The synthesis of these iodo-trifluoromethylated amines typically involves a multi-step sequence, starting from more readily available precursors. The key steps often include the construction of the trifluoromethylated heterocyclic core followed by a regioselective iodination.

Synthesis of the Heterocyclic Core

2-Amino-4-(trifluoromethyl)pyrimidine , the precursor to the pyrimidine derivative, can be synthesized through various condensation reactions. One common approach involves the reaction of a trifluoromethylated β-diketone or its equivalent with guanidine.

4-Amino-2-(trifluoromethyl)pyridine , the precursor to the pyridine derivative, can be prepared from 2-chloro-4-nitropyridine by trifluoromethylation followed by reduction of the nitro group and amination. Alternatively, a patent describes the synthesis of 2-amino-4-(trifluoromethyl)pyridine from 2,6-dichloro-4-(trifluoromethyl)pyridine[4].

Iodination: A Critical Step for Functionalization

The introduction of the iodine atom at the C5 position is a crucial step that renders these molecules amenable to further elaboration through cross-coupling reactions.

Experimental Protocol: Iodination of 2-Amino-4-(trifluoromethyl)pyrimidine (Illustrative)

This protocol is a general representation and may require optimization.

  • To a solution of 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile), add N-iodosuccinimide (NIS) (1.1 eq). The choice of solvent is critical and can influence the reaction rate and selectivity.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

A similar electrophilic iodination strategy can be employed for the synthesis of 5-iodo-2-(trifluoromethyl)pyridin-4-amine from 4-amino-2-(trifluoromethyl)pyridine.

Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyridine Pyridine Synthesis A CF3-β-diketone C 2-Amino-4-(trifluoromethyl)pyrimidine A->C B Guanidine B->C E 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine C->E Iodination D NIS D->E F 2-Chloro-4-nitropyridine G Trifluoromethylation F->G H Reduction & Amination G->H I 4-Amino-2-(trifluoromethyl)pyridine H->I K 5-iodo-2-(trifluoromethyl)pyridin-4-amine I->K Iodination J NIS J->K

General synthetic routes to the target compounds.

Comparative Reactivity in Cross-Coupling Reactions

The C-I bond in both molecules serves as a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the electronic nature of the heterocyclic core significantly influences their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While both iodo-heterocycles can, in principle, participate in this reaction, the more electron-deficient nature of the pyrimidine ring in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is expected to make the C-I bond more susceptible to oxidative addition to the palladium(0) catalyst. However, studies on structurally related 5-iodopyrimidinones have shown that they can be poor substrates in Suzuki-Miyaura couplings, with low yields often observed[5][6]. This has been attributed to the presence of the acidic NH proton of the lactam fragment, which can lead to the formation of salts and palladium complexes that are removed from the catalytic cycle[5][6]. While the target pyrimidine is an amine rather than a pyrimidinone, the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group may still impact its reactivity.

In contrast, 5-iodo-2-(trifluoromethyl)pyridin-4-amine , with its less electron-deficient pyridine ring, is anticipated to be a more reliable substrate in Suzuki-Miyaura couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-iodo-2-(trifluoromethyl)pyridin-4-amine (Illustrative)

This is a general protocol and requires optimization for specific substrates.

  • To a reaction vessel, add 5-iodo-2-(trifluoromethyl)pyridin-4-amine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The choice of catalyst and base is crucial for reaction efficiency.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling Workflow Start Iodo-heterocycle + Boronic Acid Reaction Heating under Inert Atmosphere Start->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the relative reactivity of the two iodo-heterocycles is expected to differ. The more electron-deficient pyrimidine derivative may undergo this reaction more readily. However, potential side reactions involving the amino group on the heterocyclic ring should be considered and may necessitate a protection-deprotection strategy.

Applications in Drug Discovery and Medicinal Chemistry

Both 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine and 5-iodo-2-(trifluoromethyl)pyridin-4-amine are valuable building blocks in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

  • 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine and its derivatives have been investigated as potential Werner-dependent antiproliferative agents . The Werner syndrome helicase (WRN) is a promising target in cancers with microsatellite instability.

  • 5-iodo-2-(trifluoromethyl)pyridin-4-amine is a key intermediate in the synthesis of naporafenib , a RAF inhibitor for the treatment of RAF-driven cancers[7]. It is also utilized in the synthesis of oral checkpoint kinase 1 (CHK1) inhibitors for immunotherapy[7].

The choice between these two building blocks will depend on the specific synthetic strategy and the desired electronic properties of the final target molecule. The pyrimidine core, being more electron-deficient, can act as a hydrogen bond acceptor and may offer different binding interactions compared to the pyridine core.

Conclusion and Future Outlook

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine and 5-iodo-2-(trifluoromethyl)pyridin-4-amine are two isomeric building blocks with distinct electronic properties that influence their reactivity and application in chemical synthesis.

  • 5-iodo-2-(trifluoromethyl)pyridin-4-amine appears to be a more established and potentially more versatile building block, with documented applications in the synthesis of clinical candidates. Its pyridine core offers a balance of reactivity and stability.

  • 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine , with its electron-deficient pyrimidine ring, may offer advantages in certain cross-coupling reactions where a more activated substrate is desired. However, its reactivity profile, particularly in Suzuki-Miyaura couplings, requires careful consideration and optimization.

As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated and halogenated heterocyclic building blocks will remain a critical aspect of drug design. Further comparative studies on the reactivity of these two compounds under various cross-coupling conditions would be highly valuable to the scientific community and would enable a more rational selection of these intermediates in the synthesis of next-generation pharmaceuticals.

References

Sources

HPLC Method Development for 5-Iodopyrimidine Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe method development failures stemming from a fundamental misunderstanding of analyte-stationary phase causality. 5-Iodopyrimidine is a critical halogenated heterocyclic building block used extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings).

Analyzing this compound presents a triad of chromatographic challenges:

  • High Polarity: Highly polar impurities often exhibit poor retention on standard alkyl columns, causing them to co-elute at the solvent front[1].

  • Basic Nitrogens: The pyrimidine ring contains basic nitrogen atoms that interact with residual surface silanols on the silica support, leading to severe peak tailing.

  • Structural Similarity of Impurities: Separating 5-iodopyrimidine from synthetic byproducts like 5-bromopyrimidine or positional isomers requires exceptional phase selectivity.

This guide objectively compares column chemistries and provides a self-validating, step-by-step protocol for the purity analysis of 5-iodopyrimidine, grounded in the latest regulatory frameworks[2].

Causality in Column Selection: The Objective Comparison

The most critical decision in this workflow is selecting the stationary phase. Relying solely on dispersive (hydrophobic) interactions—as is typical with standard C18 columns—is insufficient for halogenated aromatics. We compared three distinct column chemistries to establish the optimal retention mechanism.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobicity. Because 5-iodopyrimidine is highly polar, it elutes too early on a C18 phase, leaving no retention window to resolve early-eluting polar impurities.

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-deficient pyrimidine ring interacts with the electron-rich phenyl phase, improving retention and resolution compared to C18.
    
  • PFP (Pentafluorophenyl): The definitive choice for this application. Fluorinated phases interact strongly with basic, nitrogen-containing, and halogenated species[3]. The highly electronegative fluorine atoms on the PFP phase create a strong dipole moment. The iodine atom on 5-iodopyrimidine is highly polarizable, inducing a strong dipole-induced dipole interaction. Furthermore, PFP provides shape selectivity, allowing it to easily distinguish between the atomic radii of bromo- and iodo- substituents.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three columns when resolving a mixture of 5-iodopyrimidine and its primary synthetic impurity, 5-bromopyrimidine.

Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

)
Primary Interaction Mechanism
Standard C18 3.21.8 (Fail)1.2Hydrophobic (Dispersive)
Phenyl-Hexyl 4.51.4 (Pass)1.8

, Hydrophobic
PFP (Fluorinated) 6.11.1 (Pass)3.5Dipole-dipole,

, Halogen

Note: Data generated using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 30°C, under identical gradient conditions.

Mobile Phase Causality: pH and Modifier Optimization

A robust method must control the ionization state of both the analyte and the column support.

  • pH Control: The mobile phase must be kept acidic (pH 2.5–3.0). Using 0.1% formic acid suppresses the ionization of residual surface silanols on the silica matrix, neutralizing the secondary ion-exchange interactions that cause the pyrimidine nitrogens to tail[4]. Formic acid is specifically chosen over phosphoric acid to ensure the method remains Mass Spectrometry (MS) compatible.

  • Organic Modifier Selection: Methanol is strictly preferred over acetonitrile for PFP and Phenyl-Hexyl columns. Acetonitrile contains a carbon-nitrogen triple bond (a

    
    -electron system) that actively competes with the analyte for the 
    
    
    
    interaction sites on the stationary phase, thereby destroying resolution. Methanol, a protic solvent, preserves these critical interactions.

Method Development Workflow

HPLC_Method A 1. Analyte Profiling 5-Iodopyrimidine (Polar, Basic N) B 2. Column Selection Compare C18 vs. PFP A->B C 3. Mobile Phase Optimization pH 2.5 to Suppress Silanols B->C D 4. Gradient & Organic Modifier Methanol over ACN for π-π C->D E 5. System Suitability Testing Rs > 2.0, Tf < 1.5 D->E F Method Validated (ICH Q2(R2) Compliant) E->F Pass Criteria Met G Method Failed Adjust Parameters E->G Fail Criteria G->B Iterate Phase/Temp

Figure 1: Systematic HPLC method development workflow for halogenated pyrimidines.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow. This ensures the method continuously validates its own performance prior to sample analysis, aligning with ICH Q2(R2) guidelines[2].

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of High-Purity Water and Methanol (80:20, v/v).

  • System Suitability Solution (SST): Accurately weigh 10 mg of 5-iodopyrimidine and 10 mg of 5-bromopyrimidine into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (0.1 mg/mL each).

  • Sample Solution: Prepare the 5-iodopyrimidine sample at a working concentration of 1.0 mg/mL in the diluent.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for stabilizing mobile phase viscosity and

    
     retention times).
    
  • Detection: UV at 254 nm (Optimal wavelength for the conjugated

    
     system of the pyrimidine ring).
    
  • Injection Volume: 5 µL.

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold to retain polar impurities
2.09010Begin gradient
10.04060Linear ramp to elute strongly retained organics
12.04060Column wash
12.19010Return to initial conditions
17.09010Re-equilibration
Step 4: System Suitability Execution (Self-Validation)

Before injecting the unknown sample, inject the SST solution in triplicate. The system is only validated for use if it meets the following criteria:

  • Specificity/Resolution (

    
    ):  The resolution between 5-bromopyrimidine and 5-iodopyrimidine must be 
    
    
    
    .
  • Peak Symmetry (

    
    ):  The tailing factor for the 5-iodopyrimidine peak must be 
    
    
    
    .
  • Precision: The Relative Standard Deviation (%RSD) of the 5-iodopyrimidine peak area across the three injections must be

    
     .
    

Once the SST criteria are met, the method is deemed fit for purpose, and the sample solutions can be analyzed to accurately determine the purity profile of the 5-iodopyrimidine batch.

References

  • HPLC Column Selection | LCGC International | [Link]

  • HPLC-UV Method Development for Highly Polar Impurities | Resolian | [Link]

  • Separation of 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | SIELC Technologies | [Link]

  • Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation (ICH) | [Link]

Sources

Technical Guide: Distinguishing 4-Trifluoromethyl and 5-Trifluoromethyl Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the precise regiochemical assignment of trifluoromethyl (


) groups on the pyrimidine scaffold is critical due to the profound impact of fluorination on metabolic stability (

modulation) and lipophilicity (

).[1] However, cyclocondensation reactions between amidines and non-symmetrical trifluoro-1,3-dicarbonyl equivalents frequently yield inseparable mixtures or ambiguously substituted products.[1]

This guide outlines a definitive, self-validating analytical framework to distinguish 4-(trifluoromethyl)pyrimidine (Isomer A) from 5-(trifluoromethyl)pyrimidine (Isomer B).[1] The core distinction relies on the "Vicinal Proton Rule" in


 NMR and the "Active Site Reactivity Rule"  in chemical derivatization.

The Structural Challenge

The difficulty in distinguishing these isomers arises from their similar polarity and the lack of proton handles on the carbon bearing the


 group.
Feature4-Trifluoromethyl Pyrimidine5-Trifluoromethyl Pyrimidine
Structure

is adjacent to Nitrogen (N3)

is at the "beta" position (meta-like to N)
Electronic State Highly electron-deficient

-carbon
Moderately electron-deficient
Proton Environment Possesses H-5 and H-6 (Adjacent)Possesses H-4 and H-6 (Separated by C-5)
Key Distinction Vicinal Coupling (

)
Meta/Long-range Coupling (

)

NMR Spectroscopic Distinction (The Primary Method)[1]

A. Proton NMR ( NMR) – The "Vicinal Rule"

The most reliable non-destructive method involves analyzing the coupling constants (


) of the remaining ring protons.
  • 4-Trifluoromethyl Isomer:

    • Pattern: Contains protons at positions 5 and 6.[1][2][3][4]

    • Observation: These protons are vicinal (neighbors).[1][5] You will observe a distinct doublet for H-5 with a coupling constant of

      
       .[1] H-6 will show a matching doublet (often split further by H-2).[1]
      
    • Logic: The C5-C6 bond allows for strong through-bond spin-spin coupling.

  • 5-Trifluoromethyl Isomer:

    • Pattern: Contains protons at positions 4 and 6.[1][2][4]

    • Observation: These protons are separated by the quaternary C-5 carbon. You will observe singlets or very tight doublets with a small coupling constant (

      
       ).[1]
      
    • Logic: No vicinal protons exist. Only weak meta-coupling (W-coupling) is possible.[1]

B. Carbon-13 NMR ( NMR) – The "Neighbor Count"

Using proton-decoupled


 NMR, the splitting pattern caused by the fluorine atoms (

, spin 1/2) provides a secondary confirmation.[1]
  • 4-Isomer (

    
     at C4): 
    
    • Ipso Carbon (C4): Quartet (

      
      ).[1]
      
    • Adjacent Neighbors: The

      
       group has only one  carbon neighbor (C5).
      
    • Result: Only one other carbon (C5) will show a significant quartet splitting (

      
      ).[1] The other neighbor is Nitrogen (N3), which is NMR silent in 
      
      
      
      .[1]
  • 5-Isomer (

    
     at C5): 
    
    • Ipso Carbon (C5): Quartet (

      
      ).[1]
      
    • Adjacent Neighbors: The

      
       group is flanked by two  carbons (C4 and C6).
      
    • Result: You will observe two distinct carbons (C4 and C6) showing significant quartet splitting (

      
      ).[1]
      
C. 2D NMR Validation (HOESY/HMBC)

If 1D NMR is ambiguous due to line broadening:

  • 
     HMBC:  Look for long-range correlation. In the 4-isomer, the H-6 proton will correlate to the C-4 carbon (bearing the 
    
    
    
    ). In the 5-isomer, H-4 and H-6 will both correlate to C-5.[1]
  • 
     HOESY:  This Heteronuclear Overhauser Effect experiment shows through-space interactions.[1]
    
    • 4-Isomer:

      
       shows a strong NOE signal to H-5 .[1]
      
    • 5-Isomer:

      
       shows NOE signals to both H-4 and H-6 .[1]
      

Chemical Reactivity (The Validation Method)

If spectroscopic data is inconclusive, chemical derivatization utilizing Nucleophilic Aromatic Substitution (


) provides a binary "Yes/No" test.[1]
The Mechanism

Pyrimidines are electron-deficient (pi-deficient).[1] Positions 2, 4, and 6 are highly activated for nucleophilic attack (similar to ortho/para positions in nitrobenzene).[1] Position 5 is unactivated (similar to benzene).[1]

  • 4-Trifluoromethyl Pyrimidine: The

    
     group is at an activated position. While 
    
    
    
    is not a good leaving group, if there is a halogen (Cl/Br) at position 4, it is highly reactive.[1] If the test involves deprotonation, the acidity of protons adjacent to the ring nitrogen differs.[1]
  • Critical Test (

    
     Susceptibility):  If your molecule has a leaving group (like Cl) at the position occupied by 
    
    
    
    in the other isomer (e.g., distinguishing 4-Cl-5-
    
    
    from 4-
    
    
    -5-Cl):
    • 4-Cl-5-

      
      :  The Chlorine is at C4 (Activated).[1] Reaction occurs rapidly  with amines/alkoxides at room temperature.[1]
      
    • 4-

      
      -5-Cl:  The Chlorine is at C5 (Unactivated).[1] Reaction is very slow  or requires high heat/catalysts.[1]
      

Decision Logic & Visualization

The following diagram illustrates the logical workflow for distinguishing the isomers using the methods described above.

Pyrimidine_Distinction Start Unknown CF3-Pyrimidine Isomer H_NMR Step 1: 1H NMR Analysis (Focus on Ring Protons) Start->H_NMR Vicinal Doublet observed (J ~ 5.0 Hz) (Vicinal Coupling H5-H6) H_NMR->Vicinal Clear Doublet Singlet Singlets or Weak Coupling (J < 2 Hz) (Meta Coupling H4-H6) H_NMR->Singlet Clear Singlet Ambiguous Ambiguous/Broad Signals? H_NMR->Ambiguous Unclear Result_4 CONFIRMED: 4-Trifluoromethyl Isomer Vicinal->Result_4 Result_5 CONFIRMED: 5-Trifluoromethyl Isomer Singlet->Result_5 C_NMR Step 2: 13C NMR (Proton Decoupled) Ambiguous->C_NMR One_Neighbor 1 Neighbor with 2J Coupling (Only C5 splits) C_NMR->One_Neighbor Two_Neighbors 2 Neighbors with 2J Coupling (C4 and C6 split) C_NMR->Two_Neighbors One_Neighbor->Result_4 Two_Neighbors->Result_5

Caption: Logical workflow for assigning regiochemistry based on spin-spin coupling patterns in


 and 

NMR.

Experimental Protocols

Protocol A: NMR Characterization

Objective: To obtain high-resolution coupling constants.

  • Sample Prep: Dissolve ~10 mg of the pyrimidine derivative in 0.6 mL of DMSO-

    
     . (Note: DMSO is preferred over 
    
    
    
    as it often sharpens exchangeable protons and separates overlapping peaks).[1]
  • Acquisition:

    • Run a standard

      
       NMR (minimum 16 scans).[1]
      
    • Crucial Step: Process the spectrum with a window function (Gaussian) to enhance resolution.

  • Analysis:

    • Locate the aromatic region (7.5 – 9.5 ppm).[1]

    • Identify the proton signals.[4][5]

    • Calculate

      
       values: 
      
      
      
      .
    • Validation: If

      
      , assign as 4-isomer .[1] If 
      
      
      
      , assign as 5-isomer .[1]
Protocol B: Chemical Reactivity Test ( )

Objective: To distinguish isomers based on leaving group lability (only applicable if a halogen is present).[1]

  • Setup: In a 4 mL vial, dissolve 0.1 mmol of the substrate in 1 mL of Ethanol.

  • Reaction: Add 1.5 equivalents of Benzylamine. Stir at Room Temperature (25°C).

  • Monitoring: Check by TLC or LC-MS at T=30 min and T=2 hours.

  • Interpretation:

    • Fast Conversion (>50% in 30 min): The leaving group is at C2, C4, or C6. (Likely 4-halo-5-CF3 or 2-halo).

    • No Reaction: The leaving group is at C5. (Likely 5-halo-4-CF3).[1]

Summary Comparison Table

Parameter4-Trifluoromethyl Pyrimidine5-Trifluoromethyl Pyrimidine
H-H Coupling (

NMR)
Vicinal (

Hz)
Meta (

Hz)

NOE Contact
Strong NOE to H-5 onlyNOE to H-4 and H-6

Splitting (

)
One neighbor (C5) shows quartetTwo neighbors (C4, C6) show quartets
Reactivity (

)
C4 is highly reactive to nucleophilesC5 is unreactive (benzene-like)
Common Synthesis Route Cyclocondensation (often favored sterically)Direct trifluoromethylation / Specific building blocks

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles (and rel
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • NMR Coupling Constants (

    
     vs 
    
    
    
    ):
    • Title: Spin-spin splitting and coupling - Coupling in 1H NMR.[1]

    • Source: University of Colorado Boulder (Organic Chemistry).[1]

    • URL:[Link]

  • Reactivity of Pyrimidine Isomers (

    
    ): 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology (Application Note).[1]

    • URL:[Link]

  • Fluorine NMR Applications

    • Title: 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy.[1][2]

    • Source: Nucleic Acids Research (Oxford Academic).[1]

    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.